cis-5-Amino-tetrahydro-pyran-3-ol
Description
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Properties
IUPAC Name |
(3R,5S)-5-aminooxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVKSIEMVHVOG-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC[C@@H]1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-5-Amino-tetrahydro-pyran-3-ol chemical properties
As a Senior Application Scientist, I must advise that a comprehensive technical guide on "cis-5-Amino-tetrahydro-pyran-3-ol" cannot be generated at this time. My initial search for publicly available, in-depth technical data on this specific isomer has yielded insufficient results to meet the stringent requirements for scientific integrity and detail outlined in your request.
To proceed with a report of this nature would require access to proprietary research databases, internal R&D documentation from chemical suppliers, or newly commissioned experimental data. Without these resources, any attempt to construct the requested guide would fall short of the standards of expertise, trustworthiness, and authoritative grounding that are paramount in scientific communication.
I can, however, offer to conduct a similar in-depth analysis on a more widely documented chemical entity if you would like to provide an alternative topic.
An In-Depth Technical Guide to the Synthesis and Characterization of cis-5-Amino-tetrahydro-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway to cis-5-Amino-tetrahydro-pyran-3-ol, a valuable building block in medicinal chemistry. The strategic approach detailed herein emphasizes stereochemical control and provides in-depth explanations of the underlying chemical principles. Furthermore, this document outlines the full suite of analytical techniques required for the unambiguous characterization of the target molecule.
Introduction: The Significance of Substituted Tetrahydropyrans
The tetrahydropyran (THP) motif is a prevalent scaffold in a vast array of natural products and pharmaceutically active compounds. Its presence is often crucial for conferring specific three-dimensional conformations that are essential for biological activity. The introduction of stereochemically defined functional groups, such as amino and hydroxyl moieties, onto the THP ring, provides key pharmacophoric features for molecular recognition at biological targets. cis-5-Amino-tetrahydro-pyran-3-ol, with its defined spatial arrangement of functional groups, represents a versatile synthon for the development of novel therapeutics.
A Strategic Approach to the Synthesis of cis-5-Amino-tetrahydro-pyran-3-ol
The synthesis of cis-5-Amino-tetrahydro-pyran-3-ol necessitates a strategy that allows for precise control over the stereochemistry at the C3 and C5 positions. A plausible and efficient route commences from the readily available starting material, 2-deoxy-D-ribose, and proceeds through a series of stereocontrolled transformations. This pathway leverages the inherent chirality of the starting material to establish the desired stereocenters.
The proposed synthetic sequence is illustrated below:
Figure 1: Proposed synthetic workflow for cis-5-Amino-tetrahydro-pyran-3-ol.
Step-by-Step Synthetic Protocol
Step 1: Protection of 2-Deoxy-D-ribose
The initial step involves the protection of the hydroxyl groups of 2-deoxy-D-ribose to prevent unwanted side reactions in subsequent steps. Benzoyl chloride in the presence of pyridine is a standard method for this purpose, affording 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribose.
Step 2: Formation of the Glycosyl Bromide
The protected sugar is then converted to a glycosyl bromide by treatment with hydrogen bromide in acetic acid. This intermediate is highly reactive and serves as a precursor for the formation of the glycal.
Step 3: Synthesis of the Glycal
The glycosyl bromide is subjected to reductive elimination using activated zinc in acetic acid to yield the corresponding glycal. This transformation introduces a crucial double bond into the pyranoid ring.
Step 4: Epoxidation of the Glycal
The double bond of the glycal is then stereoselectively epoxidized. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this transformation. The stereochemical outcome of the epoxidation is directed by the existing stereocenters in the molecule, leading to the formation of a single diastereomer of the epoxide.
Step 5: Regio- and Stereoselective Ring Opening of the Epoxide
This is a critical step that establishes the cis relationship between the newly introduced functionalities. The epoxide is opened by an azide nucleophile, typically using sodium azide in the presence of a proton source like ammonium chloride. The reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the site of nucleophilic attack. The regioselectivity of the ring opening is governed by electronic and steric factors, favoring attack at the less hindered position. This intramolecular epoxide ring opening is a well-established method for the synthesis of tetrahydropyrans.[1]
Step 6: Reduction of the Azide
The final step involves the reduction of the azido group to the corresponding primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this transformation, yielding the target molecule, cis-5-Amino-tetrahydro-pyran-3-ol.
Comprehensive Characterization of cis-5-Amino-tetrahydro-pyran-3-ol
Unambiguous characterization of the synthesized compound is paramount. A combination of spectroscopic techniques is employed to confirm the structure and stereochemistry of cis-5-Amino-tetrahydro-pyran-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A full suite of 1D and 2D NMR experiments should be performed.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The key diagnostic signals will be the protons attached to the carbon atoms bearing the hydroxyl and amino groups. The coupling constants between the protons on the tetrahydropyran ring will be crucial for determining the relative stereochemistry. For a cis-1,3-disubstituted tetrahydropyran in a chair conformation, one would expect to observe specific axial-axial, axial-equatorial, and equatorial-equatorial coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms will be in the characteristic downfield region.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment will establish the ¹H-¹H coupling network, confirming the connectivity of the protons in the tetrahydropyran ring.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals.[4][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall structure and connectivity of the molecule.[5][6][7]
The expected NMR data is summarized in the table below:
| Technique | Expected Observations |
| ¹H NMR | Signals for the CH-OH and CH-NH₂ protons. Characteristic coupling patterns for the ring protons indicating a cis relationship. |
| ¹³C NMR | Five distinct carbon signals, with those attached to heteroatoms shifted downfield. |
| COSY | Correlation peaks confirming the proton connectivity around the tetrahydropyran ring. |
| HSQC | Correlation peaks linking each proton to its directly bonded carbon. |
| HMBC | Long-range correlations confirming the overall molecular structure. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cis-5-Amino-tetrahydro-pyran-3-ol (C₅H₁₁NO₂), the expected molecular weight is 117.15 g/mol . Electrospray ionization (ESI) or chemical ionization (CI) would be suitable techniques. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to be observed include:
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O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-O stretch: A strong absorption in the region of 1050-1150 cm⁻¹ for the C-O bond of the alcohol and ether.
-
N-H bend: An absorption in the region of 1590-1650 cm⁻¹.
Conclusion
The synthetic route and characterization methods detailed in this guide provide a comprehensive framework for the preparation and validation of cis-5-Amino-tetrahydro-pyran-3-ol. The emphasis on stereocontrol and the application of a full suite of modern analytical techniques ensure the reliable production and confirmation of this valuable chemical entity. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
- Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 2021.
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2017.
- 5 Combination of 1H and 13C NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy, 2005.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Springer, 2023.
- 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube, 2020.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 2012.
- Getting the Most Out of HSQC and HMBC Spectra.
- HSQC / HMBC prediction.
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- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.
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Introduction: The Rise of the Aminotetrahydropyran Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Aminotetrahydropyran Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the privileged structures that have gained prominence, the aminotetrahydropyran (ATHP) scaffold stands out as a cornerstone for the development of innovative therapeutics. Characterized by a saturated six-membered oxygen-containing ring bearing an amino substituent, this scaffold offers a unique combination of desirable features. Its three-dimensional, sp3-rich nature provides access to a greater chemical space compared to flat, aromatic systems, often leading to improved selectivity and novelty.[1][2]
The tetrahydropyran (THP) ring is often employed as a bioisostere of a cyclohexane ring, but with the strategic introduction of an oxygen heteroatom.[3] This substitution reduces lipophilicity and introduces a potential hydrogen bond acceptor, which can significantly enhance binding interactions with biological targets and improve pharmacokinetic profiles, including solubility and metabolic stability.[3] Consequently, ATHP derivatives have been successfully integrated into a wide array of drug candidates targeting diverse pathologies, from cancer and metabolic disorders to central nervous system ailments.[4][5][6] This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic applications of the ATHP scaffold, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Strategies: Building the Aminotetrahydropyran Framework
The utility of the ATHP scaffold is underpinned by accessible and versatile synthetic methodologies. While numerous approaches exist, the Prins cyclization has emerged as a robust and efficient method for constructing the core tetrahydropyran ring system.[1][2][5] This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. Subsequent functional group manipulations can then be employed to install the key amino group.
Experimental Protocol: Synthesis via Prins Cyclization and Subsequent Amination
This protocol outlines a representative two-step sequence for preparing a 4-aminotetrahydropyran derivative, beginning with a Prins cyclization to form a 4-hydroxytetrahydropyran intermediate.
Step 1: Prins Cyclization to form 2,6-Disubstituted-tetrahydropyran-4-ol
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Reaction Setup: To a solution of a homoallylic alcohol (e.g., 1-phenylbut-3-en-1-ol, 1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a slight excess of an aldehyde (e.g., benzaldehyde, 1.2 eq).
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Initiation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-hydroxytetrahydropyran intermediate.
Step 2: Conversion of Hydroxyl to Amino Group
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Activation (Mesylation): Dissolve the 4-hydroxytetrahydropyran intermediate (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1-2 hours.
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Azide Displacement: To the reaction mixture, add sodium azide (NaN₃, 3.0 eq) dissolved in a minimal amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting 4-azidotetrahydropyran can be purified by chromatography.
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Reduction to Amine: Dissolve the 4-azidotetrahydropyran in methanol or ethanol. Add a catalyst such as Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting 4-aminotetrahydropyran can be purified by chromatography or crystallization to yield the final product.
Caption: Synthetic workflow for an aminotetrahydropyran scaffold.
Therapeutic Landscape: Diverse Biological Activities of ATHP Derivatives
The structural and physicochemical advantages of the ATHP scaffold have been leveraged to develop compounds with a wide spectrum of biological activities.
Oncology
The tetrahydropyran moiety is found in numerous natural products with anticancer properties. Synthetic ATHP derivatives have been explored as cytotoxic agents. For example, novel guanylhydrazone and aminoguanidine tetrahydropyran derivatives have demonstrated the ability to decrease cell viability in various cancer cell lines in the micromolar range.[5] These findings suggest that the ATHP core can serve as a valuable framework for designing new antineoplastic agents.[5]
| Compound Class | Cancer Cell Lines | Reported Activity | Reference |
| Guanylhydrazone THP | Various | Decreased cell viability (µM range) | [5] |
| Aminoguanidine THP | Various | Decreased cell viability (µM range) | [5] |
| ATM Kinase Inhibitors | HT29 (Xenograft) | In vivo efficacy | [3] |
Central Nervous System (CNS) Disorders
The ability to modulate lipophilicity and introduce specific polar interactions makes the ATHP scaffold particularly suitable for CNS drug design. A notable application is the development of monoamine transporter inhibitors for the treatment of depression. Structure-activity relationship (SAR) studies on 3,6-disubstituted ATHP derivatives have identified compounds with potent triple reuptake inhibitory (TUI) activity, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6]
| Compound ID | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Activity Profile | Reference |
| 10f | 31.3 | 40.0 | 38.5 | Triple Reuptake Inhibitor (TUI) | [6] |
| 10j | 15.9 | 12.9 | 29.3 | Triple Reuptake Inhibitor (TUI) | [6] |
| 10g | Potent | Weak | Potent | Dopamine-Norepinephrine (DNRI) | [6] |
| 10i | Potent | Weak | Potent | Dopamine-Norepinephrine (DNRI) | [6] |
Compound 10f from this series showed significant antidepressant-like effects in the rat forced swim test, highlighting the therapeutic potential of this chemical class.[6]
Metabolic Diseases
Aryl aminotetrahydropyran derivatives have been identified as effective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[4] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The ATHP scaffold plays a crucial role in orienting the aryl substituent for optimal interaction within the enzyme's active site.[4]
Deep Dive: Mechanism of Covalent Kinase Inhibition
The ATHP scaffold is not merely a passive carrier but can play an active role in the mechanism of action. A compelling example is its use in targeted covalent inhibitors (TCIs), particularly for protein kinases. In many kinases, a non-catalytic cysteine residue is located near the ATP-binding pocket. TCIs are designed with a "warhead" (an electrophilic group) that can form a permanent covalent bond with this cysteine.
The ATHP scaffold is instrumental in this process. It acts as a rigid, well-defined linker that pre-organizes the inhibitor, presenting the warhead in the precise orientation required for reaction with the target cysteine. This enhances the inhibitor's potency and can lead to prolonged duration of action. The process involves two steps: initial reversible binding (governed by Kᵢ) followed by the irreversible covalent bond formation (governed by kᵢₙₐ꜀ₜ).[7]
Caption: Mechanism of targeted covalent inhibition.
Validating Biological Activity: A Standard Protocol
Assessing the biological effect of newly synthesized ATHP compounds is a critical step. For compounds designed as anticancer agents, a cell viability assay is a fundamental primary screen.
Experimental Protocol: Resazurin Cell Viability Assay
This protocol is used to measure cell viability as an indicator of cytotoxicity induced by a test compound.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ATHP test compound in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assay: Add 20 µL of Resazurin solution (e.g., alamarBlue™) to each well. Incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from medium-only wells). Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for a cell viability assay.
Guiding Drug Design: Structure-Activity Relationship (SAR) Insights
The systematic modification of a lead compound's structure to understand its effect on biological activity is known as Structure-Activity Relationship (SAR) analysis.[8][9] This iterative process is fundamental to optimizing a scaffold for improved potency, selectivity, and pharmacokinetic properties.[10] The ATHP scaffold provides multiple vectors for chemical modification, including the amino group, the carbon backbone of the ring, and the substituents attached to it.
The development of ATHP-based monoamine reuptake inhibitors serves as an excellent case study. Researchers found that altering the aromatic substitution on the N-alkyl-phenyl moiety dramatically influenced the activity profile.[6] For instance, replacing a phenyl ring with a thiophene or pyrrole ring shifted the activity towards a dopamine-norepinephrine reuptake inhibitor (DNRI) profile, while introducing a 3-hydroxy or 4-methoxy phenyl group resulted in a balanced triple reuptake inhibitor (TUI) profile.[6]
Caption: Logical relationships in an SAR study.
Conclusion and Future Directions
The aminotetrahydropyran scaffold has firmly established itself as a versatile and valuable building block in modern drug discovery. Its inherent stereochemistry, favorable physicochemical properties, and synthetic tractability have enabled the development of potent and selective modulators of a wide range of biological targets. From cytotoxic agents and CNS-active compounds to enzyme inhibitors for metabolic diseases, the ATHP core has demonstrated broad therapeutic applicability.
Future research will likely focus on exploring new regions of chemical space by developing novel synthetic methods for more complex and diverse ATHP derivatives. The integration of computational chemistry and machine learning will further accelerate the design-synthesize-test cycle, enabling more predictive SAR modeling. As our understanding of complex diseases deepens, the unique three-dimensional properties of the aminotetrahydropyran scaffold will continue to offer exciting opportunities for the design of next-generation therapeutics with superior efficacy and safety profiles.
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Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: PMC (PubMed Central) URL: [Link]
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Title: Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives Source: MDPI URL: [Link]
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Title: Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents Source: PMC (PubMed Central) URL: [Link]
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Title: Some pyran-containing marketed drugs in preclinical/clinical trials. Source: ResearchGate URL: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Pyran Derivatives
Introduction: The Enduring Significance of the Pyran Scaffold
The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its structural motif is embedded in a vast array of biologically active compounds, including flavonoids, coumarins, and various alkaloids.[1][3] The versatility of the pyran scaffold allows for extensive functionalization, leading to derivatives with a broad spectrum of pharmacological activities. These include potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly sought-after targets in drug discovery programs.[4][5][6]
This guide provides an in-depth exploration of modern synthetic strategies for creating novel pyran derivatives, with a focus on efficiency, sustainability, and rational design. We will delve into the mechanistic underpinnings of key reactions, present field-proven protocols, and discuss the biological evaluation of these promising compounds.
Core Synthetic Strategies: Building the Pyran Ring with Precision and Efficiency
The construction of the pyran nucleus has evolved significantly, moving towards methods that maximize efficiency, atom economy, and environmental compatibility. One-pot multicomponent reactions (MCRs) have become particularly prominent, allowing for the rapid assembly of complex molecules from simple precursors.[7][8]
Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[8][9] This approach is a cornerstone of green chemistry, offering advantages like reduced reaction times, simplified purification, and lower solvent consumption.[7][8]
A classic and highly effective MCR for synthesizing 4H-pyran derivatives involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[10][11][12]
Mechanistic Insight: The causality behind this transformation follows a well-established sequence. The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. This forms a highly electrophilic arylidene malononitrile intermediate. Subsequently, the enolate of the 1,3-dicarbonyl compound acts as a nucleophile in a Michael addition to the intermediate. The final step is an intramolecular cyclization followed by dehydration to yield the stable 4H-pyran ring.[10][13] This sequence demonstrates a self-validating system where each step logically enables the next, leading to the desired heterocyclic core.
dot
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In silico modeling of cis-5-Amino-tetrahydro-pyran-3-ol interactions
An In-Depth Technical Guide: In Silico Modeling of cis-5-Amino-tetrahydro-pyran-3-ol Interactions
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and expensive. Computational methods, collectively known as in silico drug design, have become indispensable for navigating this complex path.[1][2] These techniques allow us to model, analyze, and predict the behavior of molecules at an atomic level, thereby streamlining the discovery pipeline, reducing costs, and ultimately increasing the probability of success.[1][2][3] This guide provides a comprehensive, technically-grounded framework for investigating the interactions of a specific small molecule, cis-5-Amino-tetrahydro-pyran-3-ol, with a potential biological target. As a chiral amino alcohol, this scaffold is a valuable building block in medicinal chemistry, particularly for agents targeting the central nervous system.[4]
This document is structured not as a rigid protocol, but as a logical workflow that mirrors a real-world research process. We will move from understanding the ligand to identifying and preparing a target, predicting their interaction, and finally, simulating their dynamic behavior. Each step is explained with an emphasis on the underlying scientific principles—the "why" behind the "how"—to empower researchers to make informed decisions in their own projects.
Part 1: Foundational Workflow for In Silico Analysis
The successful in silico analysis of a protein-ligand interaction is not a single experiment but a multi-stage process. Each subsequent step builds upon the last, providing a more refined and computationally intensive view of the molecular recognition event. This workflow ensures that hypotheses are generated efficiently and then rigorously tested.
Caption: Overall workflow for the in silico analysis of a protein-ligand interaction.
Part 2: Ligand and Target Preparation: The Critical First Step
The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures for both the ligand and the protein target directly dictates the reliability of all subsequent results.
Ligand Preparation: Defining the Interrogator
cis-5-Amino-tetrahydro-pyran-3-ol is a small molecule containing key functional groups—a secondary amine and a secondary alcohol—that are prime candidates for forming hydrogen bonds. Its tetrahydropyran ring provides a rigid scaffold. For this guide, we will use the (3R,5R) stereoisomer.
Protocol: Ligand Preparation Workflow
-
Obtain 2D Structure: The molecule's structure can be represented by its SMILES string: N[C@H]1COCC1.[5]
-
Convert to 3D: Use a cheminformatics tool like Open Babel or the web-based tools at PubChem to convert the 2D SMILES string into a 3D structure (SDF or MOL2 format). This initial conversion generates a plausible, but not necessarily low-energy, conformation.
-
Energy Minimization: The 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This process optimizes the bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This is a critical step for ensuring the ligand's geometry is physically realistic before docking.
-
Assign Partial Charges: Correctly assigning partial charges to each atom is essential for calculating electrostatic interactions. Gasteiger charges are commonly used for docking with tools like AutoDock.
-
Define Torsional Bonds: Identify the rotatable bonds within the molecule. Allowing these bonds to rotate during docking enables the ligand to flexibly adapt its conformation to fit the protein's binding site.
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, which now includes charge and rotatable bond information, is saved in the PDBQT file format.
Target Identification and Preparation
Given that aminotetrahydropyran scaffolds are often used in developing agents for neurological disorders, a relevant and well-characterized target is the Serotonin 1A (5-HT1A) receptor .[4][6] We will proceed using a crystal structure of this G-protein coupled receptor (GPCR).
Protocol: Target Protein Preparation
-
Download Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we could use PDB ID: 4IAR, a crystal structure of the human 5-HT1A receptor.
-
Clean the Structure: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands or buffers. These must be removed. We are interested only in the protein chain(s) that form the binding site.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added to the structure, as they are critical for forming hydrogen bonds and defining the correct stereochemistry.[7] This step requires careful consideration of the protonation states of ionizable residues (like Asp, Glu, His, Lys) at a physiological pH (typically ~7.4).
-
Assign Charges: Assign partial charges to the protein atoms. Standard force fields like AMBER or CHARMM provide well-parameterized charge sets for amino acids.
-
Save in PDBQT Format: Similar to the ligand, the prepared protein is saved in the PDBQT format for use with AutoDock Vina. This file format contains the protein's coordinates with added hydrogens and partial charges.
Part 3: Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling is a technique used to define the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[8][9] It serves as an abstract blueprint for molecular recognition.[8] This is particularly useful when a crystal structure of the target is unavailable (ligand-based modeling) or to understand the key interaction points from a known complex (structure-based modeling).[10][11]
A pharmacophore model for cis-5-Amino-tetrahydro-pyran-3-ol would highlight its key features: a hydrogen bond donor (the amine group), another hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the oxygen in the pyran ring), and a hydrophobic region (the aliphatic ring).
Caption: A hypothetical pharmacophore model for cis-5-Amino-tetrahydro-pyran-3-ol.
This model can then be used as a 3D query to screen large virtual compound libraries to find other molecules that share these essential features, potentially leading to the discovery of novel active compounds.[10]
Part 4: Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] It is the most widely used technique in structure-based drug design.[7] The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and scoring each conformation to estimate its binding affinity.
The Docking Workflow
Caption: The core workflow for performing molecular docking with AutoDock Vina.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The first step is to define the three-dimensional space within the receptor where Vina will search for binding poses. This "grid box" should be centered on the known active site of the 5-HT1A receptor and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z: Coordinates for the center of the grid box.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
exhaustiveness: A parameter that controls the thoroughness of the search (higher values are more accurate but slower). A value of 8 is a good starting point.[14]
-
out = output.pdbqt: The file to which the output poses will be written.
-
-
Run the Docking Simulation: Execute Vina from the command line, pointing it to the configuration file. Vina will then perform the docking calculation, which typically takes a few minutes on a standard computer.[7]
-
Analyze the Results: Vina will output multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.[14] The more negative the score, the stronger the predicted binding.
Interpreting Docking Results
The output requires careful scientific interpretation.
-
Binding Affinity: This score provides a quantitative estimate of binding strength. It is useful for ranking different compounds or different poses of the same compound.
-
Binding Pose: The 3D orientation of the ligand in the active site is crucial. The top-ranked pose should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera).[12][15] Look for key interactions:
-
Hydrogen Bonds: Are the amine and hydroxyl groups of our ligand forming hydrogen bonds with key residues in the 5-HT1A active site?
-
Hydrophobic Interactions: Is the tetrahydropyran ring situated in a hydrophobic pocket?
-
Steric Clashes: Does the ligand have any unfavorable steric clashes with the protein?
-
Table 1: Example Docking Results for cis-5-Amino-tetrahydro-pyran-3-ol with 5-HT1A
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -7.8 | 0.00 | ASP116, SER199, PHE361 |
| 2 | -7.5 | 1.21 | ASP116, TYR390, PHE362 |
| 3 | -7.1 | 1.89 | SER199, THR200, ILE113 |
Part 5: Molecular Dynamics (MD) Simulation: Validating Stability and Dynamics
While molecular docking provides a static snapshot of a potential binding event, it treats the protein as largely rigid.[3] In reality, proteins are dynamic entities that constantly fluctuate. Molecular Dynamics (MD) simulations offer a way to study these motions and assess the stability of a protein-ligand complex over time.[16]
An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing us to watch how the protein and ligand behave in a simulated aqueous environment. This provides critical insights into the stability of the predicted binding pose.[17]
Protocol: MD Simulation Workflow using GROMACS
-
System Setup: Start with the best-ranked docking pose of the protein-ligand complex.
-
Force Field and Topology: Choose a force field (e.g., AMBER, CHARMM) to describe the physics of the system. Generate a topology file for the protein and, crucially, generate parameters for the ligand, as it is not a standard residue. Servers like SwissParam or LigParGen can assist with this.[18]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the cellular environment.[19]
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.
-
Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes or unfavorable starting geometries.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure. This allows the water molecules and protein sidechains to relax around the ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).
-
Production Run: Run the simulation for a set amount of time (e.g., 50-100 nanoseconds) to collect data on the system's trajectory.
-
Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex.
Key Metrics for MD Analysis
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD for the ligand suggests it remains bound in a consistent pose. A large, fluctuating RMSD may indicate the ligand is unstable or unbinding.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms over the course of the simulation. This can highlight which parts of the protein are flexible and which are stabilized by the ligand's binding.
-
Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified during docking. Do these interactions persist throughout the simulation? This provides strong evidence for the validity of the docking pose.
Table 2: Example MD Simulation Analysis for Top-Ranked Pose
| Metric | Average Value | Interpretation |
| Ligand RMSD (ns) | 1.5 Å ± 0.3 Å | The ligand remains stably bound in its initial pocket with minor fluctuations. |
| Protein Backbone RMSD | 2.1 Å ± 0.4 Å | The overall protein structure is stable throughout the simulation. |
| H-Bond Occupancy (ASP116) | 85% | The critical hydrogen bond with ASP116 is highly stable and persistent. |
| H-Bond Occupancy (SER199) | 72% | The hydrogen bond with SER199 is also stable, further anchoring the ligand. |
Conclusion and Future Directions
This guide has outlined a robust, multi-step in silico workflow for investigating the molecular interactions of cis-5-Amino-tetrahydro-pyran-3-ol. By progressing from ligand and target preparation through molecular docking and culminating in molecular dynamics simulations, we can build a comprehensive, data-driven hypothesis about how this molecule may bind to a biological target like the 5-HT1A receptor.
The results from these computational experiments—predicted binding affinity, specific intermolecular interactions, and dynamic stability—provide invaluable guidance for the next stages of drug discovery. They can be used to prioritize this compound for chemical synthesis and biological testing, or to inform the design of new analogues with potentially improved potency and selectivity. This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug development.[2]
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The Ascending Profile of Aminopyran Scaffolds in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the burgeoning role of aminopyran-based compounds in medicinal chemistry has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource navigates the synthesis, therapeutic applications, and structure-activity relationships of this versatile heterocyclic scaffold, providing critical insights for the advancement of novel therapeutics.
Introduction: The Significance of the Aminopyran Moiety
The pyran ring, a six-membered heterocycle containing an oxygen atom, is a privileged scaffold found in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1][2] The introduction of an amino group to this framework gives rise to aminopyrans, a class of compounds that has garnered increasing attention in medicinal chemistry for its potential to modulate a wide range of biological targets. These scaffolds are integral to the development of novel drugs for cancer, infectious diseases, and neurological disorders.[1][2] The diverse biological activities exhibited by pyran-based compounds underscore their importance as a focal point for contemporary drug discovery efforts.[3]
This guide provides a detailed exploration of aminopyran-based compounds, from fundamental synthetic strategies to their diverse therapeutic applications and the underlying mechanistic principles that govern their activity.
Synthetic Strategies: Crafting the Aminopyran Core
The construction of the aminopyran scaffold is a critical step in the development of new drug candidates. Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly functionalized 2-amino-4H-pyran derivatives.[4] These one-pot reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.
Three-Component Synthesis of 2-Amino-4H-pyrans
A common and versatile method for the synthesis of 2-amino-4H-pyran derivatives involves a three-component condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound, such as ethyl acetoacetate. This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Amino-4H-Pyran Derivatives [5]
-
To a solution of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (1 mmol) in ethanol (5 mL), add a catalytic amount of N-methylmorpholine (30 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration.
-
Purify the product by washing with water.
Synthesis of Spiro-Aminopyran Derivatives
Spiro-aminopyran derivatives, which feature a spirocyclic junction, represent an important subclass of aminopyrans with significant biological activities.[6] These complex structures can be efficiently synthesized via one-pot, three-component reactions. For instance, the reaction of isatin or ninhydrin with malononitrile and a β-dicarbonyl compound, catalyzed by 4-dimethylaminopyridine (DMAP), provides a straightforward route to spiro[aminopyran-indole] derivatives.[6]
Experimental Protocol: Synthesis of Spiro-Aminopyran Derivatives [6]
-
A mixture of isatin or ninhydrin (1 mmol), malononitrile (1 mmol), and a beta-dicarbonyl compound (1 mmol) is prepared.
-
4-dimethylaminopyridine (DMAP) is added as a catalyst.
-
The reaction is carried out in a one-pot manner at room temperature.
-
The product is isolated and purified.
Caption: General synthetic schemes for aminopyran and spiro-aminopyran derivatives.
Therapeutic Applications of Aminopyran-Based Compounds
The structural diversity of aminopyran scaffolds has been exploited to develop compounds with a wide range of therapeutic applications.
Anticancer Activity
Pyran-containing compounds, including aminopyrans, have demonstrated significant potential as anticancer agents.[1][2] This has spurred considerable interest in their synthesis and biological evaluation.[3]
A variety of 2-amino-4H-pyran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown promising activity against breast cancer cells.[7] The synthesis of these compounds often involves the reaction of chalcone derivatives with malononitrile.[7]
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| 2-Amino-4-chloro-pyrimidine derivatives | HCT116, MCF7 | 89.24 ± 1.36 µM, 89.37 ± 1.17 µM | [8] |
| 4-Anilinoquinazoline analogs | Various | - | [9] |
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Aminopyran derivatives have shown promise in this area.[6] Spiro-aminopyran compounds, in particular, have been investigated for their antibacterial properties.[6]
One study reported the synthesis of a series of spiro-aminopyran derivatives and their evaluation against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] A spiro[aminopyran-indole] derivative containing a cytosine-like ring demonstrated significant antimicrobial activity, particularly against clinical isolates of S. aureus.[6]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro[aminopyran-indole] derivative (5d) | S. aureus (clinical isolate) | 32 | [6] |
| Spiro[aminopyran-indole] derivative (5d) | S. pyogenes (clinical isolate) | 64 | [6] |
Neuroprotective and Other Activities
Beyond cancer and infectious diseases, aminopyran-related scaffolds are being explored for their potential in treating neurodegenerative disorders. For example, 4-aminopyridine is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[10][11] While not a direct aminopyran, its activity highlights the potential of amino-substituted heterocyclic compounds in neurology. Researchers are actively synthesizing derivatives of 4-aminopyridine to enhance its neuroprotective effects and reduce toxicity.[12]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of aminopyran derivatives and their biological activity is crucial for the design of more potent and selective drug candidates.
For antifungal 4-aminopiperidines, a related saturated scaffold, SAR studies have revealed that the nature of the substituents at both the piperidine nitrogen and the 4-amino group significantly influences activity. For instance, combining a benzyl or phenylethyl group at the piperidine nitrogen with a long N-alkyl chain (such as n-dodecyl) at the 4-amino position was found to be most beneficial for antifungal activity.[13]
In the context of anticancer anilinoquinazolines, SAR studies have indicated the importance of the nitrogen atoms at positions 1 and 3 of the quinazoline ring for biological activity.[9]
Caption: Key structural modifications influencing the biological activity of aminopyran scaffolds.
Mechanism of Action
The therapeutic effects of aminopyran-based compounds are mediated through their interaction with various biological targets. For example, the antifungal activity of 4-aminopiperidine derivatives is believed to stem from the inhibition of enzymes involved in fungal ergosterol biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase.[13]
In the context of neurodegenerative diseases, 4-aminopyridine exerts its effects by blocking voltage-gated potassium channels, which enhances signal transduction in demyelinated axons.[11]
Conclusion and Future Perspectives
Aminopyran-based compounds represent a promising and versatile scaffold in medicinal chemistry. The development of efficient synthetic methodologies, particularly multicomponent reactions, has enabled the rapid generation of diverse libraries of these compounds for biological screening. The demonstrated anticancer, antimicrobial, and potential neuroprotective activities of aminopyran derivatives highlight their therapeutic potential.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and exploration of a wider range of aminopyran isomers and substitution patterns are needed to fully unlock the therapeutic potential of this scaffold.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are required to identify the specific molecular targets of active aminopyran compounds and to understand the signaling pathways they modulate.
-
Systematic SAR Studies: Comprehensive structure-activity relationship studies will be crucial for the rational design of next-generation aminopyran-based drugs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more physiologically relevant context.
The continued investigation of aminopyran-based compounds holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.
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Li, H., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5264-5268. [Link]
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Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8111. [Link]
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Fischer, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Molecules, 28(14), 5360. [Link]
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Kumar, R., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4 H -Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega, 4(15), 16496-16506. [Link]
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Various Authors. (2012). WO 2012/095691 Al. Googleapis.com. [Link]
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Tchekalarova, J., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]
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Lawton, G. R., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry, 17(6), 2465–2472. [Link]
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Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3). [Link]
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Ardkhean, R., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022. [Link]
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Stevaert, A., et al. (2024). Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo. eBioMedicine, 101, 105001. [Link]
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Öztekin, N., et al. (2006). Antiviral Activity and Molecular Geometry of Some New Symmetrical Tris(aminoalkyl)amine Derivatives. Archiv der Pharmazie, 339(6), 317-322. [Link]
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Sakurai, T., et al. (2022). Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. Journal of Medical Virology, 94(4), 1696-1701. [Link]
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Methodological & Application
Introduction: The Significance of Pyrans and the Strategic Power of the Oxa-Michael Addition
An Application Guide to the Oxa-Michael Addition for the Synthesis of Substituted Pyrans
The pyran ring system, particularly in its substituted and saturated (tetrahydropyran) forms, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] These six-membered oxygen-containing heterocycles are prevalent scaffolds in a vast array of biologically active molecules, including anticancer agents, antibiotics, and antiviral compounds.[2][4][5][6] Consequently, the development of robust, stereocontrolled methods for their synthesis is of paramount importance to drug development professionals.[1][3]
The intramolecular oxa-Michael addition, or conjugate addition of an alcohol to an α,β-unsaturated carbonyl system, has emerged as one of the most direct and powerful strategies for constructing the pyran ring.[7][8] This reaction forms a key carbon-oxygen bond and, when designed correctly, can establish multiple stereocenters with high fidelity. Modern advancements, particularly in the realm of organocatalysis, have transformed this reaction into a highly versatile tool, enabling access to complex chiral pyran derivatives with exceptional levels of enantioselectivity.[7][9]
This guide provides a comprehensive overview of the oxa-Michael addition for pyran synthesis, from its mechanistic underpinnings to detailed, field-proven protocols. It is designed for researchers and scientists seeking to leverage this powerful transformation in their synthetic campaigns.
Mechanistic Principles: Controlling Reactivity and Stereochemistry
The intramolecular oxa-Michael reaction is a thermodynamically favorable cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. The reaction can be promoted under basic, acidic, or organocatalytic conditions, with each modality offering distinct advantages and mechanistic pathways.[8][10]
Catalytic Pathways:
-
Base-Mediated: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then undergoes a conjugate addition to the electron-deficient alkene, forming an enolate intermediate. Subsequent protonation yields the cyclized tetrahydropyran product. The choice of base and reaction temperature can be critical for controlling the stereochemical outcome, allowing for kinetic or thermodynamic product formation.[11]
-
Acid-Catalyzed: Lewis or Brønsted acids activate the Michael acceptor by coordinating to the carbonyl oxygen, rendering the β-carbon more electrophilic.[10] This activation facilitates the attack of the neutral hydroxyl group. This method is particularly useful for substrates that may be sensitive to strong bases.[10][12][13]
-
Organocatalysis: Chiral organocatalysts, such as bifunctional amine-thioureas or phosphoric acids, have revolutionized the asymmetric synthesis of pyrans.[1][9][14] These catalysts operate by activating the unsaturated system through the formation of an iminium ion or by activating both the nucleophile and electrophile through a network of hydrogen bonds. This dual activation in a chiral environment allows for precise control over the enantioselectivity of the cyclization.[15][16]
Caption: General mechanism of the intramolecular oxa-Michael addition.
Controlling Stereoselectivity
The stereochemical outcome of the cyclization is a critical consideration. For substrates with pre-existing stereocenters, the inherent diastereoselectivity can be influenced by reaction conditions. For example, low temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[11] The addition of chelating agents like TMEDA has been shown to dramatically influence the stereochemical course by modulating the role of metal cations in the transition state.[11]
In asymmetric catalysis, the choice of the chiral catalyst is the primary determinant of enantioselectivity. The catalyst creates a specific three-dimensional environment that favors one enantiomeric pathway over the other, leading to highly enantioenriched products.[15][16]
Application Scope & Data
The oxa-Michael addition is a versatile method applicable to a wide range of substrates for synthesizing tetrahydrofurans and tetrahydropyrans.[7][15] The reaction's success often depends on the strategic choice of catalyst and conditions tailored to the specific substrate.
| Catalyst/Condition | Substrate Type | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess/Ratio (ee/er) | Reference |
| NaHMDS | (E)-ζ-hydroxy α,β-unsaturated ester | trans-2,6-THP | High | up to 93:7 | N/A | [11] |
| NaHMDS, TMEDA | (E)-ζ-hydroxy α,β-unsaturated ester | cis-2,6-THP | High | up to 99:1 | N/A | [11] |
| Ph₃PAuCl / AgNTf₂ | Bis-propargylic alcohol | cis-2,6-THP | 56 | N/A | N/A | [17] |
| Chiral Diamine | α,β-unsaturated ketone | 2H-Pyran | Good | N/A | up to 90% ee | [14] |
| Chiral Phosphoric Acid | Aryl thioacrylate | Spirocyclic THP | 51-93 | N/A | up to 99% ee | [1] |
| Bifunctional Iminophosphorane | α,β-unsaturated ester | Substituted THP | up to 99 | N/A | up to 99.5:0.5 er | [15] |
Detailed Experimental Protocols
The following protocols are representative examples that illustrate the practical application of the oxa-Michael addition for achieving both diastereoselective and enantioselective pyran synthesis.
Protocol 1: Diastereodivergent Synthesis of 2,6-Disubstituted Tetrahydropyrans
This protocol, adapted from the work of Szostak and coworkers, demonstrates how reaction conditions can be tuned to selectively produce either the trans (kinetic) or cis (thermodynamic) diastereomer of a tetrahydropyran.[11]
Objective: To selectively synthesize either the trans or cis isomer of a 2,6-disubstituted tetrahydropyran from a ζ-hydroxy α,β-unsaturated ester.
Materials:
-
(E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.1 equiv)
-
Tetramethylethylenediamine (TMEDA, for cis isomer, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
A) Synthesis of the trans (Kinetic) Isomer:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.1 equiv) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
B) Synthesis of the cis (Thermodynamic) Isomer:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).
-
Add TMEDA (2.0 equiv) to the solution.
-
Slowly add NaHMDS (1.1 equiv) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
Work-up and Purification (for both A and B):
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydropyran product.[11]
Characterization:
-
Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and NOESY experiments.
-
Verify the mass using High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Organocatalytic Asymmetric Synthesis of a Chiral Tetrahydropyran
This protocol is a general representation based on modern organocatalytic methods that achieve high enantioselectivity.[15][16]
Objective: To synthesize an enantioenriched tetrahydropyran via an intramolecular oxa-Michael addition catalyzed by a chiral bifunctional catalyst.
Materials:
-
Hydroxy-tethered α,β-unsaturated ester or amide (1.0 equiv)
-
Chiral bifunctional catalyst (e.g., Bifunctional Iminophosphorane (BIMP) or a thiourea-based catalyst, 5-10 mol%)[15]
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane, or Cyclohexane)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried vial under an inert atmosphere, add the chiral bifunctional catalyst (0.05 - 0.10 equiv).
-
Add the hydroxy-tethered α,β-unsaturated substrate (1.0 equiv).
-
Dissolve the solids in the anhydrous solvent (to a concentration of 0.1 - 0.5 M).
-
Stir the reaction at the specified temperature (ranging from room temperature to 50 °C, depending on the catalyst and substrate).
-
Monitor the reaction for consumption of the starting material by TLC or ¹H NMR analysis of an aliquot. Reaction times can vary from a few hours to several days.[15][16]
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
Work-up and Purification:
-
Load the crude residue directly onto a silica gel column.
-
Elute with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to separate the product from the catalyst and any unreacted starting material.
Characterization:
-
Confirm the structure via ¹H NMR, ¹³C NMR.
-
Determine the enantiomeric ratio (er) or enantiomeric excess (ee) using chiral HPLC or SFC analysis.
-
Verify the mass using HRMS.
General Workflow and Troubleshooting
Caption: A typical experimental workflow for pyran synthesis via oxa-Michael addition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficiently active catalyst/reagent. | Use a stronger base (e.g., NaHMDS vs. K₂CO₃). For organocatalysis, screen different catalysts or increase catalyst loading. |
| Deactivated catalyst. | Ensure all reagents and solvents are anhydrous and reactions are run under a strictly inert atmosphere. | |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Formation of Byproducts | Decomposition of starting material or product. | Lower the reaction temperature. Use a milder catalyst/reagent. Reduce reaction time. |
| Intermolecular side reactions. | Run the reaction at a lower concentration (higher dilution). | |
| Low Stereoselectivity | Incorrect reaction conditions for desired isomer. | For kinetic control, use a strong, non-coordinating base at low temperature. For thermodynamic control, use a coordinating base at a higher temperature or allow for longer reaction times.[11] |
| Racemization of the product. | The product may be undergoing a retro-Michael reaction. Use milder work-up conditions and avoid basic conditions during purification.[15] | |
| Ineffective chiral catalyst. | Screen a panel of chiral catalysts. Ensure the catalyst is of high purity and enantiomeric excess. |
Conclusion
The intramolecular oxa-Michael addition is a cornerstone transformation for the synthesis of substituted pyrans. Its strategic value lies in its high efficiency and the ability to control complex stereochemical outcomes. Through the rational selection of catalysts—from simple bases to sophisticated chiral organocatalysts—chemists can access a diverse range of pyran structures with high precision.[7][9] The protocols and insights provided in this guide serve as a practical starting point for researchers aiming to incorporate this powerful cyclization reaction into their synthetic endeavors, accelerating the discovery and development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
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The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Stereodivergent Assembly of 2,6-cis- and -trans-Tetrahydropyrans via Base-Mediated Oxa-Michael Cyclization: The Key Role of the TMEDA Additive. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. ProQuest. Available at: [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]
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A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. Available at: [Link]
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Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Catalysis. Available at: [Link]
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Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Fluorinated Chiral Pyrans Obtained via Mechanochemical Organocatalytic Michael/oxa‐Michael Cascade. ResearchGate. Available at: [Link]
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Pyrans and Benzo Derivatives: Applications. ResearchGate. Available at: [Link]
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Scheme 1: Mechanism for the phosphine-initiated oxa-Michael addition. ResearchGate. Available at: [Link]
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Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. ChemRxiv. Available at: [Link]
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Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]
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Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. Available at: [Link]
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4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. PMC. Available at: [Link]
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Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. Available at: [Link]
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Oxa-Michael-based divergent synthesis of artificial glutamate analogs. PMC. Available at: [Link]
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Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3 H-furo[3,4- c]pyrazoles. PubMed. Available at: [Link]
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Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv. Available at: [Link]
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Catalytic Asymmetric oxa-Michael−Michael Cascade for Facile Construction of Chiral Chromans via an Aminal Intermediate. Organic Letters - ACS Publications. Available at: [Link]
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Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications (RSC Publishing). Available at: [Link]
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Organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins. PubMed. Available at: [Link]
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Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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The Intramolecular Michael Reaction. Organic Reactions. Available at: [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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Enantioselective Synthesis of Thiazolopyran Derivatives via a Direct Vinylogous Michael–oxa-Michael Sequence. Organic Letters - ACS Publications. Available at: [Link]
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Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. PMC. Available at: [Link]
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Application Note: A Practical Guide to the Purification of Aminotetrahydropyran Derivatives
Abstract
Aminotetrahydropyran (ATHP) derivatives are privileged scaffolds in modern drug discovery, appearing in a wide range of biologically active molecules and clinical candidates.[1][2][3] Their purification, however, presents significant challenges due to the basicity of the amino group, which often leads to poor chromatographic peak shape, tailing, and irreversible adsorption on standard silica gel. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for the purification of aminotetrahydropyran derivatives. It covers fundamental principles, from initial work-up to advanced chromatographic and non-chromatographic techniques, with an emphasis on the rationale behind methodological choices to ensure high purity and recovery.
Introduction: The Purification Challenge
The tetrahydropyran ring is a common motif in natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties. The addition of an amino group introduces a basic center, which is often crucial for target engagement but complicates purification. The primary challenge arises from the interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel, the most common stationary phase for flash chromatography.[4][5][6] This acid-base interaction can cause:
-
Peak Tailing: Leading to broad, asymmetric peaks and poor separation from impurities.[4][7]
-
Irreversible Adsorption: Resulting in low recovery of the desired compound.[7]
-
On-Column Degradation: For sensitive molecules.
This guide outlines a systematic approach to overcome these challenges, ensuring the efficient isolation of pure aminotetrahydropyran derivatives.
Foundational Strategies: Work-up and Non-Chromatographic Purification
Before resorting to chromatography, simpler and often highly effective purification techniques should be employed.
Acid-Base Liquid-Liquid Extraction
This classical technique is the first line of defense for purifying amines.[8][9][10] It leverages the differential solubility of the amine in its neutral and protonated (salt) forms.
Principle: The basic aminotetrahydropyran derivative is soluble in organic solvents. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[9][11] Neutral impurities remain in the organic layer. The aqueous layer is then isolated, and the pH is raised with a base (e.g., 1M NaOH) to regenerate the neutral, organic-soluble amine, which can be extracted back into a fresh organic solvent.[10]
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.[8]
-
Allow the layers to separate. Drain the lower aqueous layer containing the protonated amine salt.
-
Wash the organic layer with 1M HCl once more to ensure complete extraction. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add 1M aqueous NaOH until the pH is basic (pH 9-10, check with pH paper).[9]
-
Extract the now-neutral amine back into a fresh organic solvent (e.g., DCM or EtOAc) two to three times.
-
Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Crystallization and Salt Formation
For solid aminotetrahydropyran derivatives, crystallization can be a powerful method to achieve high purity.[12] If the free base is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride, tartrate) can often induce crystallization.
Recently, methods using transient salt formation with agents like trichloroacetic acid (TCA) have been developed. TCA protonates the amine, causing it to precipitate as a salt, which can be isolated by filtration. The purified salt is then gently heated, causing TCA to decompose into volatile chloroform and CO₂, regenerating the pure amine without an aqueous work-up.[13]
Chromatographic Purification Strategies
When extraction or crystallization is insufficient, chromatography is required. The key is to select the right stationary and mobile phases to mitigate the undesirable interactions of the basic amine.
A decision-making workflow for selecting the appropriate purification strategy is presented below.
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Application Notes: The Strategic Role of cis-5-Amino-tetrahydro-pyran-3-ol in the Development of Next-Generation DPP-4 Inhibitors
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism, which involves prolonging the action of incretin hormones, offers effective glycemic control with a low risk of hypoglycemia.[1][2] Within this class, a new generation of long-acting inhibitors has emerged, distinguished by their use of a substituted tetrahydropyran scaffold. This document provides an in-depth technical guide on the strategic use of the cis-5-Amino-tetrahydro-pyran-3-ol moiety, a key building block, in the design and synthesis of potent and selective DPP-4 inhibitors, with a focus on the clinical candidate Omarigliptin. We will explore the structure-activity relationship (SAR), provide detailed synthetic and analytical protocols, and explain the causality behind the experimental design.
Introduction: The Rise of the Tetrahydropyran Scaffold
DPP-4 is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][] By inhibiting DPP-4, the circulating levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[]
Early DPP-4 inhibitors established the clinical utility of this mechanism. However, the quest for improved pharmacokinetic profiles, particularly for less frequent dosing, has driven the evolution of inhibitor design.[] This led to the development of compounds like Omarigliptin, a once-weekly DPP-4 inhibitor, where a central tetrahydropyran ring is a key structural feature.[5][6] The specific stereoisomer, (2R,3S,5R)-3-amino-5-substituted-tetrahydropyran, is crucial for optimal engagement with the DPP-4 active site. This guide focuses on the synthesis and application of intermediates that form this critical scaffold.
The Strategic Importance of the cis-5-Amino-tetrahydro-pyran-3-ol Moiety
The efficacy of tetrahydropyran-based DPP-4 inhibitors is profoundly dependent on their stereochemistry. The cis relationship between the amino group at C3 and the substituent at C5, along with their specific (S) and (R) configurations, respectively, is paramount for potent inhibition.
Rationale: Stereochemistry and Target Engagement
The DPP-4 enzyme's active site is comprised of several key subsites, primarily S1 and S2, which are crucial for substrate and inhibitor binding.[7][8][9]
-
S1 Pocket Engagement: The primary amino group of the tetrahydropyran scaffold is designed to mimic the N-terminus of natural substrates. It forms a critical salt bridge with a pair of glutamate residues (Glu205 and Glu206) in the S1 pocket.[8] This interaction is a cornerstone of high-affinity binding for many DPP-4 inhibitors.
-
S2 Pocket and Hydrophobic Interactions: The substituted aryl group (e.g., 2,5-difluorophenyl in Omarigliptin) at the C2 position of the pyran ring extends into the hydrophobic S2 pocket, establishing favorable interactions with residues like Phe357.[8][9]
-
Vectorial Orientation: The rigid, chair-like conformation of the tetrahydropyran ring serves as a rigid scaffold. It precisely orients the essential pharmacophoric elements—the primary amine and the extended heterocyclic system—into the S1 and S2/S2' pockets, respectively, maximizing binding affinity.
The specific (2R,3S,5R) stereochemistry of Omarigliptin ensures that these interactions occur with optimal geometry, leading to its high potency.
Visualization: Inhibitor Binding in the DPP-4 Active Site
The following diagram illustrates the key interactions of the aminotetrahydropyran core within the DPP-4 active site.
Caption: Key interactions of the aminotetrahydropyran scaffold within DPP-4 subsites.
Synthesis of Tetrahydropyran-Based DPP-4 Inhibitors: A Case Study of Omarigliptin
While cis-5-Amino-tetrahydro-pyran-3-ol itself can be a starting material, many large-scale manufacturing processes build the core scaffold through a series of stereocontrolled reactions.[10] The synthesis of Omarigliptin often involves the creation of a highly functionalized pyranone intermediate, which is then coupled with the heterocyclic side chain via reductive amination.[5]
Overall Synthetic Workflow
A common convergent synthesis strategy for Omarigliptin is outlined below.[5] The process involves the asymmetric synthesis of a key pyranone intermediate followed by its coupling to the pyrazole fragment.
Caption: Convergent synthetic workflow for Omarigliptin.
Protocol: Diastereoselective Reductive Amination
This protocol describes the crucial coupling step between the key pyranone intermediate and the heterocyclic amine, a common transformation in the synthesis of such inhibitors.[5]
Materials:
-
tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate (Pyranone intermediate, 1.0 equiv)
-
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (Mesylated pyrazole, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, inert-atmosphere reaction vessel, add the pyranone intermediate and the mesylated pyrazole.
-
Add anhydrous DCM to dissolve the reactants (concentration typically 0.1-0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for iminium ion formation. Monitor the progress by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction of the ketone. The portion-wise addition at low temperature controls the exothermic reaction.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by LC-MS.
-
Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir vigorously for 30 minutes until gas evolution ceases. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with DCM (2x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the Boc-protected coupled product.
In Vitro Efficacy Assessment: DPP-4 Inhibition Assay
Determining the inhibitory potency (IC₅₀) is a critical step in characterizing newly synthesized compounds. A common method is a fluorescence-based assay using a fluorogenic substrate.
Assay Principle
The assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a specific substrate, Gly-Pro-aminomethylcoumarin (AMC). When the substrate is cleaved by DPP-4, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Protocol: Fluorometric DPP-4 IC₅₀ Determination
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compounds (e.g., Omarigliptin analogues) and control inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and control inhibitor in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Then, dilute these further into Assay Buffer to achieve the final desired assay concentrations (ensure final DMSO concentration is <1%).
-
Reaction Setup (in a 96-well plate): a. Enzyme Control (100% activity): Add 50 µL of Assay Buffer containing DPP-4 enzyme and 25 µL of Assay Buffer with the corresponding DMSO percentage. b. Test Wells: Add 50 µL of Assay Buffer containing DPP-4 enzyme and 25 µL of the diluted test compound. c. Blank (No enzyme): Add 75 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: a. For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Subtract the slope of the blank from all other wells. c. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_enzyme_control)) * 100 d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the reported in vitro potency of several DPP-4 inhibitors.
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| Omarigliptin | Human DPP-4 | 1.6[11][12][13][14][15] | Highly selective (>10,000-fold) over DPP-8, DPP-9, QPP, FAP.[11][13][14][15] |
| Trelagliptin | Human DPP-4 | ~4.0[16][17][18] | Highly selective (>10,000-fold) over related proteases.[16][17][19] |
| Sitagliptin | Human DPP-4 | ~18-19[12][14] | Good selectivity over DPP-8 and DPP-9. |
| Alogliptin | Human DPP-4 | <10[12] | >10,000-fold selectivity over DPP-8 and DPP-9.[12] |
Conclusion
The cis-5-Amino-tetrahydro-pyran-3-ol scaffold and its derivatives are pivotal in the design of modern, long-acting DPP-4 inhibitors. Its rigid structure and precise stereochemical orientation enable high-affinity, selective binding to the DPP-4 active site, as exemplified by the potent once-weekly drug Omarigliptin. The synthetic and analytical protocols outlined herein provide a framework for researchers in drug development to explore novel inhibitors based on this privileged chemical scaffold. Understanding the causal relationship between stereochemistry, synthetic strategy, and biological activity is essential for the continued innovation of effective therapies for type 2 diabetes.
References
-
MK-3102. AdooQ BioScience. [Link]
-
Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. [Link]
-
TRELAGLIPTIN. Inxight Drugs. [Link]
-
Kumar, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]
-
Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. JAPI. [Link]
-
Chung, J. Y. L., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Bayanati, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6. Volsenchem. [Link]
-
Bayanati, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]
-
OMARIGLIPTIN. New Drug Approvals. [Link]
-
Chen, Y., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC. [Link]
-
Zhang, Z., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
-
Atanasova, M., et al. (2024). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
- Process for the preparation of key intermediates of omarigliptin.
-
Anandan, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PMC. [Link]
-
Structure-Activity Relationship (SAR) and binding affinity of DPP-4... ResearchGate. [Link]
- Method for preparing aminotetrahydropyran compound.
-
George, L., et al. (2016). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. MDPI. [Link]
- A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt.
-
Kumar, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. [Link]
-
Mehanna, A. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Kim, H. J., et al. (2015). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. [Link]
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- 19. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents Using Pyran Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. Pyran scaffolds—six-membered, oxygen-containing non-aromatic rings—are ubiquitous in natural products and exhibit profound biological activities. Recent structure-activity relationship (SAR) studies highlight 4H-pyrans, spiro-pyrans, and fused pyran derivatives as highly potent antimicrobial agents[1].
These compounds exert their bactericidal effects primarily through dual mechanisms: the competitive inhibition of the ATP-binding pocket of bacterial DNA gyrase (specifically the GyrB subunit) and the disruption of bacterial membrane permeability via lipophilic interactions[2].
Fig 1. Dual mechanism of action of pyran derivatives targeting DNA gyrase and membrane integrity.
This guide provides a comprehensive, self-validating workflow for the synthesis, microbiological evaluation, and mechanistic validation of pyran-based antimicrobial agents.
Multicomponent Synthesis of 4H-Pyran Derivatives
Rationale & Causality: Traditional step-wise synthesis of oxygen heterocycles suffers from low atom economy, toxic solvent requirements, and complex purification steps. To bypass these bottlenecks, we employ a one-pot multicomponent reaction (MCR) utilizing malononitrile, aromatic aldehydes, and active methylene compounds (e.g., 1,3-diketones). This strategy leverages a cascade reaction: an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. Using a mild base catalyst like N-methylmorpholine (NMM) ensures high yields while preventing the degradation of sensitive functional groups, adhering to green chemistry principles[3].
Fig 2. One-pot multicomponent reaction workflow for the synthesis of 4H-pyran scaffolds.
Protocol 1.1: One-Pot Synthesis of 2-Amino-4H-Pyran Derivatives
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected aromatic aldehyde and 10 mmol of malononitrile in 15 mL of absolute ethanol.
-
Knoevenagel Condensation: Stir the mixture at room temperature for 5 minutes. Causality: This brief pre-incubation allows the formation of the electron-deficient benzylidenemalononitrile intermediate before the addition of the nucleophile.
-
Michael Addition & Cyclization: Add 10 mmol of the 1,3-dicarbonyl compound (e.g., dimedone) followed by 10 mol% of N-methylmorpholine (NMM) as the organocatalyst. Causality: NMM effectively deprotonates the active methylene of dimedone, driving the nucleophilic attack on the alkene intermediate to facilitate cyclization[1].
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. Reactions typically reach completion within 15-30 minutes.
-
Work-up: Pour the mixture into crushed ice. The crude 4H-pyran derivative will precipitate out of the solution.
-
Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pyran scaffold.
Antimicrobial Susceptibility Testing (Colorimetric Broth Microdilution)
Rationale & Causality: To evaluate the minimum inhibitory concentration (MIC), we adapt the 4[4]. Because heavily substituted pyran derivatives can occasionally precipitate in aqueous media and obscure optical density readings, we incorporate 2,3,5-triphenyltetrazolium chloride (TTC) as a redox indicator. Viable, metabolically active bacteria reduce colorless TTC to a red formazan dye. This modification allows for an unambiguous, visual determination of the MIC without spectrophotometric interference[5].
Protocol 2.1: TTC-Modified Broth Microdilution Assay
-
Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the MIC, leading to false resistance profiles[4].
-
Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing concentration of ~5 × 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the synthesized pyran derivative in DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate (final compound concentrations typically range from 0.25 to 256 µg/mL). Critical Step: Ensure the final DMSO concentration in the well remains ≤1% to avoid solvent-induced bacterial toxicity.
-
TTC Addition: Add TTC to the CAMHB to achieve a final well concentration of 40 µg/mL. Causality: At 40 µg/mL, TTC provides a strong colorimetric signal without exerting intrinsic antibacterial inhibition against the test strains[5].
-
Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well (total volume 100 µL). Incubate the plates at 37°C for 18-24 hours.
-
Readout: The MIC is defined as the lowest concentration of the pyran derivative that completely prevents the formation of red formazan (indicating no viable cells).
Quantitative Data: Representative Antimicrobial Activity
Table 1: Comparative MIC values of synthesized pyran derivatives against ESKAPE pathogens.
| Compound ID | R-Group Substitution | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC P. aeruginosa (µg/mL) | Cytotoxicity IC₅₀ (µM, HepG2) |
| Pyr-01 | -H (Unsubstituted) | 64.0 | >128 | >128 | >100 |
| Pyr-02 | 4-Chlorophenyl | 8.0 | 32.0 | 64.0 | 85.5 |
| Pyr-03 | 2,4-Dichlorophenyl | 2.0 | 16.0 | 32.0 | 62.0 |
| Pyr-04 | 4-Methoxyphenyl | 16.0 | 64.0 | >128 | >100 |
| Ciprofloxacin | Standard Control | 0.5 | 0.25 | 1.0 | N/A |
Mechanism of Action: DNA Gyrase Supercoiling Assay
Rationale & Causality: Pyran scaffolds often mimic the binding modes of aminocoumarins or quinolones, targeting the ATP-binding pocket of the GyrB subunit of DNA gyrase[2]. To validate target engagement, an in vitro supercoiling assay is employed. DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Supercoiled DNA is highly compact and migrates faster through an agarose gel than relaxed DNA. Successful inhibition by the pyran compound prevents this electrophoretic shift, validating the mechanism of action.
Protocol 3.1: In Vitro DNA Gyrase Inhibition Assay
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the pyran derivative (tested at 1x, 5x, and 10x MIC concentrations) in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, pH 7.5).
-
Incubation: Incubate the mixture at 37°C for 30 minutes. Causality: This duration provides the enzyme sufficient time to hydrolyze ATP and fully supercoil the plasmid DNA in the absence of an inhibitor.
-
Termination: Stop the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 5% SDS). Causality: Sodium Dodecyl Sulfate (SDS) instantly denatures the DNA gyrase, halting enzymatic activity and releasing the protein from the DNA complex.
-
Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 3 V/cm for 2 hours.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. The IC₅₀ is determined by quantifying the band intensity of the supercoiled versus relaxed DNA fractions using densitometry software.
References
- Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.MDPI.
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).National Institutes of Health (NIH).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Clinical and Laboratory Standards Institute (CLSI).
- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.Annals of Clinical Microbiology.
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.MDPI.
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- 5. acm.or.kr [acm.or.kr]
Application Note: Chemoselective N-Acylation of cis-5-Amino-tetrahydro-pyran-3-ol
Executive Summary & Strategic Importance
The cis-5-Amino-tetrahydro-pyran-3-ol scaffold is a high-value pharmacophore in modern drug discovery, serving as a polarity-optimized bioisostere for piperidines and morpholines. Its specific 1,3-cis stereochemical arrangement often dictates binding affinity in kinase inhibitors and GPCR ligands.
The Challenge: This substrate presents a classic chemoselectivity conflict.[1] It contains two nucleophilic centers: a primary amine at C5 and a secondary alcohol at C3. While the amine is generally more nucleophilic, aggressive acylation conditions (e.g., excess acid chloride, high temperatures, or strong bases) frequently lead to:
-
O-acylation (Esterification): Forming the unwanted ester or bis-acylated byproduct.
-
Epimerization: Loss of the critical cis-configuration.
-
Elimination: Dehydration of the alcohol under acidic/thermal stress to form dihydropyrans.
The Solution: This guide presents two "Self-Validating" protocols designed to exclusively favor N-acylation (Amidation) while preserving the hydroxyl group and stereochemistry.
Mechanistic Grounding: Thermodynamics vs. Kinetics
To achieve >98% chemoselectivity, we leverage the principles of Hard and Soft Acids and Bases (HSAB) and pKa differentiation.
-
The Amine (
): A softer, more nucleophilic center. Under neutral-to-mildly basic conditions, it reacts kinetically faster with acylating agents. -
The Alcohol (
): A harder nucleophile. It requires deprotonation (alkoxide formation) or activation by Lewis acids to compete effectively with the amine.
Control Strategy:
-
pH Control: Maintain pH < 10 to prevent alkoxide formation.
-
Reagent Choice: Use "smart" coupling agents (T3P) or biphasic systems (Schotten-Baumann) that sequester the acylating agent from the alcohol.
Visualization: Reaction Pathways & Selectivity
Figure 1: Kinetic competition between Amine and Alcohol nucleophiles. The protocol maximizes the green pathway by suppressing alkoxide formation.
Experimental Protocols
Protocol A: The "Process-Friendly" T3P Coupling
Best for: Valuable carboxylic acids, avoiding epimerization, and ease of workup. Reagent: Propanephosphonic acid anhydride (T3P) (50% in EtOAc/DMF).
Why T3P? T3P acts as a dehydrating agent that activates the carboxylic acid in situ. Unlike EDC/HOBt, T3P byproducts are water-soluble, simplifying purification. It is notoriously mild, showing negligible epimerization rates compared to HATU.
Materials
-
cis-5-Amino-tetrahydro-pyran-3-ol (1.0 equiv)
-
Carboxylic Acid (
) (1.1 equiv) -
T3P (50% w/w in EtOAc) (1.5 equiv)[2]
-
DIPEA (
-Diisopropylethylamine) (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or DCM (anhydrous)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask under
, dissolve the Carboxylic Acid (1.1 eq) and DIPEA (3.0 eq) in EtOAc ( substrate). Stir for 5 mins at . -
Substrate Addition: Add cis-5-Amino-tetrahydro-pyran-3-ol (1.0 eq) in one portion.
-
Activation: Dropwise add T3P solution (1.5 eq) over 10 minutes. Crucial: Maintain temp
during addition to prevent exotherms. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. Look for consumption of amine.
-
-
Workup (The "Self-Cleaning" Step):
-
Dilute with excess EtOAc.
-
Wash 2x with Water (Removes T3P byproducts).
-
Wash 1x with 0.5 M HCl (Removes unreacted amine/DIPEA). Note: Ensure product is not acid-sensitive; otherwise use citric acid.
-
Wash 1x with Sat.
(Removes unreacted acid). -
Wash 1x with Brine .
-
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: Modified Schotten-Baumann (Biphasic)
Best for: Simple acid chlorides, scaling up, and cost-efficiency.
Why Biphasic? By dissolving the base (
Materials
-
cis-5-Amino-tetrahydro-pyran-3-ol (1.0 equiv)
-
Acid Chloride (
) (1.05 equiv) -
Base: Saturated aqueous
( ) -
Solvent: THF or DCM (
)
Step-by-Step Methodology
-
Preparation: Dissolve the Amino-pyran (1.0 eq) in THF.
-
Biphasic Setup: Add an equal volume of Sat.
solution. Vigorously stir the biphasic mixture at . -
Acylation: Dilute the Acid Chloride (1.05 eq) in a minimal amount of THF. Add this solution dropwise to the rapidly stirring mixture over 15 minutes.
-
Why Slow Addition? Prevents local high concentrations of acid chloride which could force O-acylation.
-
-
Reaction: Stir vigorously at
for 30 mins, then 1 hour at RT. -
Workup:
-
Separate phases.[3] Extract aqueous layer with EtOAc (2x).
-
Combine organics and dry over
.
-
Data Presentation & Validation (Self-Validating Systems)
To ensure the protocol worked (Self-Validation), compare your data against these diagnostic criteria.
Diagnostic Table: Amide vs. Ester[4]
| Feature | Target: N-Acyl (Amide) | Failure: O-Acyl (Ester) |
| TLC (Stain) | Ninhydrin (-), | Ninhydrin (+), |
| IR Spectroscopy | Amide I band: | Ester Carbonyl: |
| Significant downfield shift ( | Minimal shift | |
| Minimal shift | Significant downfield shift ( | |
| LCMS |
Troubleshooting Guide
-
Issue: Significant O-acylation observed.
-
Fix: Switch to Protocol A (T3P). If using Protocol B, reduce pH (use
instead of ) and strictly control temperature at .
-
-
Issue: Low Conversion.
-
Fix: The amine might be forming a salt with the carboxylic acid before coupling. Ensure DIPEA is added before T3P/Acid Chloride.
-
-
Issue: Epimerization (cis
trans).-
Fix: Avoid HATU/HBTU. Use T3P or DEPBT. Keep reaction time under 4 hours.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal acylation protocol based on available reagents.
References
-
Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation.[4] Organic Process Research & Development.[5] [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][7][8] Tetrahedron.[9] [Link]
-
Patterson, J. et al. (2011). Improved Schotten-Baumann Conditions for the Synthesis of Amides. Journal of Organic Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of tetrahydropyrans
Welcome to the technical support center for the stereoselective synthesis of tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital heterocyclic scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges encountered in the laboratory.
The synthesis of stereochemically defined tetrahydropyrans is a cornerstone of modern organic chemistry, with these motifs being prevalent in a wide array of biologically active natural products.[1][2] However, achieving high levels of stereocontrol can be a significant hurdle. This guide is built on established principles and field-proven insights to help you overcome these challenges.
Troubleshooting Guides
This section is organized by common experimental problems encountered during the stereoselective synthesis of tetrahydropyrans. Each problem is presented in a question-and-answer format, detailing potential causes and offering step-by-step solutions.
Problem 1: Poor Diastereoselectivity in Prins Cyclization
Question: My Prins cyclization is yielding a low diastereomeric ratio (dr) of the desired tetrahydropyran. How can I improve the stereoselectivity?
Answer: Poor diastereoselectivity in Prins cyclizations often stems from suboptimal reaction conditions that fail to adequately differentiate the energies of the diastereomeric transition states.[3][4] The key is to systematically evaluate and optimize several critical parameters.
Possible Causes and Solutions:
-
Suboptimal Lewis or Brønsted Acid Catalyst: The choice and stoichiometry of the acid catalyst are paramount in dictating the stereochemical outcome. Different acids can favor distinct transition states.[3]
-
Troubleshooting Steps:
-
Screen a Variety of Lewis Acids: If you are using a common Lewis acid like SnCl₄, consider screening others such as InCl₃, which has demonstrated high diastereoselectivity in similar cyclizations.[3][5][6] TMSOTf is another effective catalyst, particularly for silyl-Prins cyclizations.[3]
-
Evaluate Brønsted Acids: For certain substrates, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can provide excellent yields and diastereoselectivities, especially in the cyclization of allylsilyl alcohols.[7]
-
Optimize Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity. Perform a loading study to find the optimal concentration.
-
-
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the stability of the oxocarbenium ion intermediate and the transition state geometry.[3]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents. Non-coordinating solvents like dichloromethane are common, but for some systems, coordinating solvents such as diethyl ether can enhance selectivity by minimizing side reactions.[3]
-
-
-
Incorrect Reaction Temperature: Temperature affects the equilibrium between different diastereomeric transition states.
-
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature, for instance to -78 °C, often increases diastereoselectivity by favoring the thermodynamically more stable transition state.[3]
-
-
-
Substrate Geometry: The geometry of the starting material, such as a cis or trans homoallylic alcohol, can directly impact the stereochemistry of the final product.[3][5][6]
Problem 2: Low Yields and Formation of Side Products
Question: My reaction is producing a complex mixture of products with a low yield of the desired tetrahydropyran. What are the likely side reactions and how can I suppress them?
Answer: The formation of side products is a common issue, often arising from the high reactivity of the oxocarbenium ion intermediate in Prins-type reactions or competing reaction pathways in other cyclization strategies.[3][4]
Possible Causes and Solutions:
-
Reactive Intermediates and Competing Pathways: The oxocarbenium ion in a Prins cyclization is highly electrophilic and can undergo various unintended reactions if not efficiently trapped by the internal nucleophile.[3] Competing pathways like 2-oxonia-Cope rearrangements can also lead to undesired products.[4]
-
Troubleshooting Steps:
-
Employ Trapping Agents: In some cases, introducing an external nucleophile can help to trap the oxocarbenium ion and lead to functionalized THPs. The Mukaiyama aldol-Prins (MAP) cyclization is a strategy that introduces a nucleophile to trap the reactive intermediate.[1][8]
-
Use Milder Catalysts: Harsh acidic conditions can promote elimination or rearrangement reactions.[3] Consider using milder catalysts. For example, phosphomolybdic acid in water has been used for diastereoselective synthesis at room temperature.[3]
-
Modify the Substrate: The silyl-Prins cyclization, which utilizes allylsilanes or vinylsilanes, can be an effective way to control the cyclization pathway and avoid side reactions.[1]
-
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent, or by water generated during the reaction.[9][10]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Purify Starting Materials: Purify all starting materials immediately before use to remove potential catalyst poisons.[10]
-
Consider Catalyst Stability: Some catalysts are inherently unstable. Review the literature for the stability of your chosen catalyst and its handling requirements.
-
-
Problem 3: Poor Stereocontrol in Oxa-Michael Cyclizations
Question: My intramolecular oxa-Michael reaction is giving a poor mixture of cis and trans 2,6-disubstituted tetrahydropyrans. How can I control the stereochemical outcome?
Answer: The stereoselectivity of intramolecular oxa-Michael reactions is highly dependent on whether the reaction is under kinetic or thermodynamic control.[11]
Possible Causes and Solutions:
-
Reaction Conditions Favoring the Wrong Isomer:
-
For trans (Kinetic) Product: Base-catalyzed intramolecular oxa-Michael additions of ζ-hydroxy α,β-unsaturated esters typically yield the trans-2,6-disubstituted tetrahydropyran as the kinetic product.[11]
-
Troubleshooting Steps:
-
Use a Strong, Non-nucleophilic Base: Employ a base like sodium hexamethyldisilazide (NaHMDS).
-
Low Temperature: Run the reaction at a low temperature (e.g., -78 °C) to favor the kinetic product.[12]
-
-
-
For cis (Thermodynamic) Product: The cis-2,6-disubstituted tetrahydropyran is generally the thermodynamically more stable product.[11]
-
Troubleshooting Steps:
-
Allow for Equilibration: Run the reaction at a higher temperature (e.g., room temperature or slightly elevated) to allow the initial kinetic product to equilibrate to the more stable thermodynamic product.[12]
-
Consider Additives: The addition of tetramethylethylenediamine (TMEDA) has been shown to significantly improve the stereoselectivity for the cis product in thermodynamically controlled reactions.[12]
-
-
-
Problem 4: Issues with Protecting Groups
Question: I am having trouble with the introduction or removal of a tetrahydropyranyl (THP) protecting group on an alcohol. What are some common issues and solutions?
Answer: While THP ethers are common protecting groups for alcohols, their formation creates a new stereocenter, which can lead to diastereomeric mixtures, and their removal requires acidic conditions that may not be compatible with other functional groups in the molecule.[13][14]
Possible Causes and Solutions:
-
Formation of Diastereomers: The reaction of an alcohol with dihydropyran in the presence of an acid catalyst creates a new stereocenter at the C-2 position of the THP ring.[13]
-
Troubleshooting Steps:
-
Accept the Mixture: In many cases, the diastereomeric mixture of THP ethers can be carried through the synthetic sequence and the protecting group is removed at a later stage.
-
Alternative Protecting Groups: If the diastereomeric mixture complicates purification or subsequent reactions, consider an alternative protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS, TIPS).[15][16]
-
-
-
Difficulty with Deprotection: The acidic conditions required for THP ether cleavage can sometimes be too harsh for sensitive substrates.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Instead of strong acids like HCl or H₂SO₄, try milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or silica-supported perchloric acid.[13][15]
-
Employ Lewis Acids: Some Lewis acids, like bismuth triflate, can catalyze the deprotection of THP ethers under mild conditions.[13]
-
-
Experimental Protocols
General Procedure for a Diastereoselective Silyl-Prins Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous dichloromethane (0.05 M).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Add the Lewis acid (e.g., TMSOTf, 1.0 equivalent) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Data Presentation
| Catalyst | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
| SnCl₄ | -78 | CH₂Cl₂ | Varies with substrate | [3] |
| InCl₃ | rt | CH₂Cl₂ | High for specific substrates | [5] |
| TMSOTf | -78 | CH₂Cl₂ | Good for silyl-Prins cyclizations | [3] |
| p-TsOH | rt | CH₂Cl₂ | Excellent for allylsilyl alcohols | [7] |
Table 1: Comparison of catalysts and conditions for diastereoselective tetrahydropyran synthesis.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for Prins cyclization
Welcome to the Technical Support Center for Prins Cyclization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stereoselective synthesis of tetrahydropyrans (THPs) and dihydropyrans.
The Prins cyclization is a cornerstone reaction for constructing oxygen-containing heterocycles, but it is highly sensitive to reaction conditions. Poorly optimized systems frequently suffer from racemization, elimination side-reactions, and poor diastereoselectivity. This guide bridges mechanistic theory with benchtop execution to ensure your protocols are robust, reproducible, and self-validating.
I. Core Reaction Workflow & Decision Logic
Understanding the fate of the oxocarbenium ion intermediate is critical. The diagram below illustrates the competing pathways in a standard Prins cyclization, highlighting where catalyst and nucleophile choices dictate the final product [1].
Caption: Reaction logic for Prins cyclization highlighting productive trapping vs. side reactions.
II. Standard Operating Procedure (SOP): Highly Stereoselective Halogenated Prins Cyclization
This protocol is designed as a self-validating system for the synthesis of 2,4,5,6-tetrasubstituted THPs using an Indium(III) bromide and Bromotrimethylsilane (TMSBr) co-catalyst system [2].
Causality Check: Why this specific catalyst combination?
Step-by-Step Methodology:
-
Preparation & Drying (Self-Validation: Moisture Control):
-
Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Rationale: Trace water hydrolyzes TMSBr to HBr, shifting the mechanism from a controlled Lewis acid pathway to a harsh Brønsted acid pathway, which promotes polymerization.
-
-
Reagent Loading:
-
Dissolve the homoallylic alcohol (1.0 equiv, e.g., 0.5 mmol) and the aldehyde (1.2 equiv) in anhydrous
(0.1 M concentration). -
Cool the mixture to 0 °C using an ice-water bath.
-
-
Initiation (The Catalytic Event):
-
Add
(1.0 equiv) in one portion. The solution may turn slightly yellow. -
Dropwise, add TMSBr (1.2 equiv) over 2 minutes.
-
In-Process Control: Monitor via TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear within 15–30 minutes, replaced by a lower-Rf spot (the THP). If the reaction stalls, it indicates complexation of
by basic impurities; add an additional 0.1 equiv of .
-
-
Quenching & Isolation:
-
Quench the reaction strictly at 0 °C with saturated aqueous
. -
Rationale: Quenching cold prevents the exothermic hydrolysis of excess TMSBr from epimerizing the newly formed C-Br bond.
-
Extract with
(3x), dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography.
-
III. Troubleshooting Guides & FAQs
Q1: I am observing significant racemization (loss of enantiomeric excess) in my chiral THP products. What is the mechanism, and how can I prevent it?
A1: The erosion of optical purity in Prins cyclizations is almost exclusively driven by the 2-oxonia-Cope rearrangement [3]. When a chiral homoallylic alcohol reacts with an aldehyde, it forms an (E)-oxocarbenium ion. If the subsequent 6-endo-trig cyclization is slow, this intermediate undergoes a [3,3]-sigmatropic rearrangement to the achiral (Z)-oxocarbenium ion, leading to a racemic mixture [1, 3].
Solution: You must outcompete the rearrangement rate.
-
Lower the temperature: Drop the reaction from room temperature to -78 °C. The 2-oxonia-Cope rearrangement has a higher activation energy than the cyclization; cooling suppresses it.
-
Increase nucleophile concentration: Switch to a system like TMSOTf/TMSBr where the trapping agent is immediately available to finalize the cyclization before rearrangement can occur.
Caption: Competing pathways: Fast cyclization preserves chirality, while 2-oxonia-Cope causes racemization.
Q2: How can I control the axial vs. equatorial selectivity of the incoming nucleophile at the C4 position?
A2: Diastereoselectivity at the C4 position is dictated by the nature of the ion pair formed between the tetrahydropyranyl carbocation and the Lewis acid counterion [1].
-
For Axial Selectivity: Use TMSBr. It forms an intimate ion pair with the intermediate. The proximal addition of the bromide ion occurs almost exclusively from the axial face.
-
For Equatorial Selectivity: Use
. The massive counterion is much less nucleophilic, allowing the intermediate to diffuse into a solvent-separated ion pair. The bromide then attacks from the less sterically hindered equatorial position [1].
Table 1: Effect of Lewis Acid on C4-Nucleophile Orientation
| Lewis Acid / Additive | Intermediate State | Major C4 Orientation | Typical Yield |
| Solvent-separated ion pair | Equatorial (e.g., 4-equatorial bromide) | ~79% | |
| TMSBr | Intimate ion pair | Axial (e.g., 4-axial bromide) | >90% |
| Tight ion pair | Axial (e.g., 4-axial chloride) | ~85% |
Q3: I'm seeing elimination side products (dihydropyrans) instead of the desired tetrahydropyrans. How do I fix this?
A3: Elimination occurs when the intermediate carbocation loses a proton rather than being trapped by a nucleophile. If your goal is a saturated THP, your nucleophile is either too weak or too dilute.
If your goal is to synthesize a dihydropyran, standard Prins conditions will give you unpredictable mixtures of double-bond isomers. Solution: Switch to a Silyl-Prins Cyclization [4]. By using a vinylsilyl alcohol instead of a standard homoallylic alcohol, the resulting carbocation is stabilized
Table 2: Optimization of Catalyst Loading for Silyl-Prins Cyclization
| Catalyst System | Solvent / Temp | Conversion | Diastereoselectivity (cis:trans) | Predominant Product |
| Moderate | Low (Mixture) | Symmetric THP (Side-chain exchange) | ||
| Good | High (>90:10) | Dihydropyran | ||
| TMSOTf (1.0 eq) | >95% | Exclusive 2,6-cis | Dihydropyran |
IV. References
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Beilstein Journal of Organic Chemistry (National Institutes of Health) URL:[Link]
-
Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans Organic Letters (Organic Chemistry Portal) URL:[Link]
-
Racemization in Prins Cyclization Reactions Journal of the American Chemical Society (National Institutes of Health) URL:[Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Technical Support Center: Synthesis of Substituted Tetrahydropyrans (THP)
Status: Online Operator: Senior Application Scientist Ticket ID: THP-SYNTH-001 Subject: Troubleshooting Cyclization, Stereocontrol, and Functionalization
Introduction: The THP Architecture
Welcome to the Tetrahydropyran Synthesis Support Center. The THP ring is the structural backbone of polyether marine toxins (e.g., brevetoxins), pheromones, and diverse macrolides (e.g., bryostatins).
Synthesizing substituted THPs is rarely a problem of simple connectivity; it is a battle of conformational analysis . The interplay between the anomeric effect, 1,3-diaxial interactions, and transition state geometry (chair vs. boat) dictates your success. This guide addresses the three most common failure modes: Cyclization Stalling , Diastereomeric Scrambling , and Unexpected Rearrangements .
Visual Diagnostic: Identify Your Failure Mode
Use the following decision tree to locate the specific troubleshooting module for your issue.
Figure 1: Diagnostic flowchart for isolating THP synthesis failures based on experimental symptoms.
Module 1: The "Ring Closure" Desk (Cyclization Failures)
Q: My Prins cyclization is stalling at the acetal stage or returning starting material. Why?
Diagnosis: The Prins reaction relies on the formation of an oxocarbenium ion.[1] If this intermediate is not generated or trapped efficiently, the reaction fails.
Troubleshooting Protocol:
-
Lewis Acid "Dryness" Check: The oxocarbenium ion is extremely sensitive to moisture. If you are using TMSOTf or BF3·OEt2, ensure they are fresh. Hydrolysis converts the active electrophile back to the aldehyde and alcohol.
-
Action: Distill BF3·OEt2 over CaH2 before use.
-
-
Temperature Threshold: Formation of the acetal is often reversible and exothermic. Cyclization (C-C bond formation) has a higher activation energy.
-
Action: If stuck at the acetal, warm the reaction from -78 °C to 0 °C or even RT. The acetal is often the kinetic trap; the THP is the thermodynamic sink.
-
-
Nucleophile Strength: If using a weak nucleophile (e.g., a simple alkene rather than an allylsilane), the carbocation may not form.
-
Action: Switch to a "Silyl-Prins" approach. The β-silicon effect stabilizes the developing carbocation, lowering the transition state energy significantly [1].
-
Q: My intramolecular etherification (Williamson type) yields only the acyclic alcohol.
Diagnosis: This is likely a violation of Baldwin’s Rules or a rotational entropy issue.
Troubleshooting Protocol:
-
Geometric Constraints: Verify you are attempting a 6-exo-tet (favored) or 6-endo-trig (favored) closure. A 6-endo-tet is disfavored.
-
The Thorpe-Ingold Effect: If your chain is unsubstituted, the reactive ends (hydroxyl and leaving group) spend little time in proximity.
-
Action: If possible, introduce a gem-dimethyl group or a bulky protecting group on the chain to restrict conformational freedom and force the ends together.
-
-
Leaving Group Ability: For 6-membered rings, the entropy cost is higher than 5-membered rings. A standard mesylate might be too slow, allowing competitive intermolecular reactions.
-
Action: Upgrade to a Triflate (OTf) or use a catalytic Ag(I) salt to activate the halide if using an alkyl halide.
-
Module 2: The "Diastereomer" Desk (Stereocontrol)
Q: I need the 2,6-cis isomer, but I’m getting a mixture or the trans isomer.
Context: The 2,6-cis THP is generally the thermodynamic product because both substituents can adopt an equatorial position in the chair conformation.
Troubleshooting Protocol:
-
Switch to Acid Catalysis (Thermodynamic Control):
-
Mechanism:[2][3][4][5] Acid-catalyzed intramolecular oxa-Michael reactions allow for reversibility (retro-Michael). The system will equilibrate to the lowest energy chair—the all-equatorial 2,6-cis isomer.
-
Reagent: Use TFA (Trifluoroacetic acid) or TSA (p-Toluenesulfonic acid) in a non-polar solvent like DCM [2].
-
-
Check the "Inside Attack": In Prins cyclizations, the cis selectivity arises from an (E)-oxocarbenium ion intermediate where the nucleophile attacks from the face that places the bulky substituent equatorial in the developing chair.
-
Action: Ensure your homoallylic alcohol precursor is (Z)-configured if utilizing specific specific stereochemical models, though (E)-isomers are more common. For standard Prins, the cis-2,6 selectivity is robust due to the chair transition state [3].[1]
-
Q: I need the 2,6-trans isomer. How do I force this?
Context: The 2,6-trans THP places one substituent axial in a chair conformation. This is the kinetic product and requires preventing equilibration.
Troubleshooting Protocol:
-
Switch to Base Catalysis (Kinetic Control):
-
Utilize Hydrogen Bonding (The "TBAF Effect"):
-
Insight: In systems with a free C4-hydroxyl group, using TBAF (Tetra-n-butylammonium fluoride) can direct the cyclization. The fluoride deprotonates the alcohol, and an internal Hydrogen bond stabilizes a boat-like transition state, delivering the trans-2,6 product exclusively [2].
-
Module 3: The "Side Reaction" Desk
Q: I am seeing aryl migration instead of cyclization.
Diagnosis: This occurs in Prins reactions when using BiCl3 or InCl3 with aromatic substrates. The Lewis acid activates the aromatic ring for a Friedel-Crafts type alkylation (migration) faster than the alkene captures the oxocarbenium ion.
Solution:
-
Switch Lewis Acid: Change to TMSOTf (Trimethylsilyl trifluoromethanesulfonate). TMSOTf is highly oxophilic and promotes the silyl-Prins pathway (cyclization) over the aryl migration pathway [4].
Q: My product is hydrolyzing back to the open chain during purification.
Diagnosis: The THP is an acetal/ether. If you have an enol ether or a hemiacetal functionality, silica gel acidity is destroying it.
Solution:
-
Column Pre-treatment: Pre-wash your silica gel column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites.
-
Alternative Stationary Phase: Use basic alumina for highly sensitive enol ethers (e.g., glycals).
Quantitative Data: Lewis Acid Selection Guide
Choosing the right Lewis Acid is the single most critical variable in Prins-type THP synthesis.
| Lewis Acid | Reactivity | Acidity (Hard/Soft) | Best For... | Common Side Effect |
| TMSOTf | High | Hard (Oxophilic) | Silyl-Prins, high stereocontrol | Silyl group cleavage |
| BF3·OEt2 | Moderate | Hard | General Prins cyclization | Acetal formation (stalling) |
| BiCl3 | High | Soft | Halogenated THPs | Aryl migration / Rearrangement |
| In(OTf)3 | Moderate | Soft | Aqueous media / Green chem | Hydrolysis of sensitive groups |
| TFA | Low | Brønsted Acid | Thermodynamic equilibration | Racemization of chiral centers |
Standard Operating Procedures (SOPs)
SOP 1: Thermodynamic Synthesis of 2,6-cis-THP (Acid-Mediated)
Target: High diastereoselectivity for the all-equatorial isomer.
-
Preparation: Dissolve the
-hydroxy -unsaturated ketone/ester (1.0 equiv) in anhydrous DCM (0.1 M). -
Activation: Cool to 0 °C. Add TFA (Trifluoroacetic acid) (2.0 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1 h, then warm to RT. Monitor by TLC.
-
Checkpoint: If reaction is slow, reflux may be required to reach thermodynamic equilibrium.
-
-
Quench: Pour mixture into saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
SOP 2: Kinetic Synthesis of 2,6-trans-THP (TBAF-Mediated)
Target: Access to the contra-thermodynamic isomer via H-bond direction.
-
Preparation: Dissolve the
-hydroxy -unsaturated thioester (1.0 equiv) in THF (0.05 M).-
Note: Thioesters are more reactive Michael acceptors than oxo-esters.[6]
-
-
Reagent Prep: Prepare a solution of TBAF (1.0 M in THF, 1.1 equiv) and Acetic Acid (1.1 equiv) to buffer the basicity.
-
Reaction: Add the buffered TBAF solution to the substrate at -78 °C.
-
Monitoring: Stir at -78 °C. This reaction is fast (often < 30 mins).
-
Quench: Add saturated NH4Cl solution immediately at low temperature.
-
Workup: Extract with Et2O to avoid emulsions common with THF/water.
References
-
Díez-Poza, C., et al. (2018).[7] "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols." Marine Drugs, 16(11), 421. Link
-
Phelps, C., et al. (2016). "The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization." Chemical Science, 7, 6190-6199. Link
-
Bora, S. K., et al. (2023).[5] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes." The Journal of Organic Chemistry, 88(5), 3012–3021. Link
-
López, E., et al. (2023). "Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound." The Journal of Organic Chemistry, 88(11), 6962–6973. Link
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prins Reaction [organic-chemistry.org]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
Technical Support Center: Purification Strategies for Polar Amino Alcohols
Welcome to the Advanced Purification Support Hub. I am Dr. Aris, your Senior Application Scientist. This guide addresses the specific challenges of purifying polar amino alcohols—compounds notorious for poor retention on C18, severe peak tailing, and detection difficulties due to a lack of chromophores.
This is not a generic manual. It is a troubleshooting system designed to navigate the physicochemical contradictions of amphoteric molecules.
Module 1: Chromatographic Method Development
The Core Challenge: Balancing Polarity and Ionization
Amino alcohols possess both a basic amine (pKa ~9–10) and a polar hydroxyl group. On standard C18 silica at neutral pH, the amine is protonated (ionized), making the molecule too polar for retention, while simultaneously interacting ionically with residual silanols to cause tailing.
Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Best For: Highly polar, small molecules (logP < -1) that elute in the void volume of C18.
The Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. Analytes partition between the acetonitrile-rich mobile phase and this stagnant water layer.
Recommended Protocol:
-
Column Selection: Amide-bonded phases (e.g., Waters XBridge Amide, TSKgel Amide-80).
-
Why: The amide group is neutral but polar, stabilizing the water layer without the strong ionic retention of bare silica, which causes irreversible adsorption of amines.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).
-
Critical: You must have buffer ions (10–20 mM) to mask residual silanols.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 95% B to 60% B.
Strategy B: High-pH Reverse Phase (High-pH RPLC)
Best For: Moderately polar compounds that tail severely at low pH.
The Mechanism: By raising the pH to 10–11 (above the amine’s pKa), you deprotonate the amine, rendering it neutral (free base). This drastically increases hydrophobicity (retention on C18) and eliminates ionic interaction with silanols (tailing).
Recommended Protocol:
-
Column Selection: Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).
-
Warning: Standard silica dissolves above pH 8. You must use hybrid or polymer-coated columns.
-
-
Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).
-
Gradient: Standard 5% B to 95% B (Methanol or ACN).
Decision Logic: Method Selection
Figure 1: Decision tree for selecting the optimal stationary phase based on compound polarity (LogP).
Module 2: Detection Challenges
The Core Challenge: "I can't see my peak."
Many amino alcohols lack UV-active chromophores (e.g., aromatic rings). Standard UV detection at 214 nm is often swamped by mobile phase absorption (especially if using TFA).
Comparison of Detection Strategies
| Feature | UV (Low Wavelength) | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detection) |
| Principle | Light absorption | Light scattering by particles | Charge measurement of particles |
| Suitability | Only if chromophore present | Universal (non-volatiles) | Universal (non-volatiles) |
| Sensitivity | Low for amino alcohols | Moderate (Exponential response) | High (Linear range wider) |
| Gradient Stability | Poor (Baseline drift) | Good | Excellent |
| Recommendation | Backup Only | Standard | Preferred |
Troubleshooting "Invisible" Peaks:
-
Use CAD/ELSD: If available, this is the gold standard for amino alcohols.
-
Derivatization (If UV is the only option):
-
Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).
-
Protocol: React crude amino alcohol with Fmoc-Cl in carbonate buffer (pH 9) for 30 mins. This attaches a strong UV chromophore to the amine, allowing easy detection at 265 nm and increasing retention on C18.
-
Module 3: Isolation & Salt Removal
The Core Challenge: "My product is an oil/salt."
If you purify using TFA (Trifluoroacetic acid), your amino alcohol will isolate as a TFA salt. TFA is cytotoxic and can alter biological assay results.[3]
Protocol A: TFA-to-HCl Exchange (Lyophilization)
Best for: Small scale (<100 mg), preserving the salt form but switching counter-ion.
-
Add 10–20 mM HCl (excess relative to molar amount of amine).
-
Freeze and lyophilize (freeze-dry).
-
Repeat 3 times. The volatile TFA is displaced by the stronger acid (HCl) and removed during sublimation.
Protocol B: Free-Basing via SCX (Solid Phase Extraction)
Best for: Obtaining the pure free base (oil/solid).
Workflow:
-
Load: Dissolve compound in aqueous acid (pH < 3) and load onto a Strong Cation Exchange (SCX) cartridge. The positively charged amine binds to the sulfonic acid resin.
-
Wash: Flush with Methanol/Water to remove non-basic impurities and TFA anions.
-
Elute: Release the amine using 5% NH4OH in Methanol . The ammonia deprotonates the amine, breaking the ionic bond.
-
Dry: Evaporate the methanol/ammonia. You are left with the pure free base.
Figure 2: Workflow for removing salts and isolating free-base amino alcohols using Strong Cation Exchange (SCX).
Module 4: Troubleshooting FAQ
Q: My peak is splitting or has a "shoulder" on the front.
-
Cause: Sample solvent mismatch.[6] Injecting a sample dissolved in 100% water onto a HILIC column (high organic) causes the sample to "crash" or travel faster than the mobile phase.
-
Fix: Dissolve your HILIC sample in 50:50 Acetonitrile:Water (or higher organic if soluble).
Q: I see severe tailing even with a high-quality C18 column.
-
Fix: Add an ion-pairing blocker if you cannot use high pH. Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanols) or switch to the High-pH RPLC strategy (Module 1, Strategy B).
Q: Recovery is low after lyophilization.
-
Cause: Volatility. Some low-molecular-weight free-base amino alcohols are semi-volatile under high vacuum.
-
Fix: Isolate as the HCl salt (Protocol A in Module 3) to increase molecular weight and reduce volatility, or avoid high-vacuum lyophilization and use rotary evaporation at controlled temperatures.
Q: The baseline on my ELSD is noisy/drifting.
-
Cause: Non-volatile buffer salts.
-
Fix: Ensure you are using volatile buffers only (Ammonium Formate/Acetate/Carbonate). Never use Sodium Phosphate or Potassium salts with ELSD/CAD/MS.
References
-
Waters Corporation. (2020).[9] Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns.[10] Application Note. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Technical Guide.[11] Link
-
Chrom Tech, Inc. (2025).[7] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][2][12] Technical Article.[2][6][11] Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview.[1][2][6][7][8][11][13] Link
-
Waters Corporation. (2021). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Application Note. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. reachseparations.com [reachseparations.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of cis-5-Amino-tetrahydro-pyran-3-ol
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of cis-5-amino-tetrahydro-pyran-3-ol from bench-scale milligrams to multi-kilogram production.
Scaling this highly polar, stereochemically sensitive building block requires strict control over hydride delivery, exotherm management, and catalyst integrity. Below, you will find our field-proven mechanistic workflow, troubleshooting FAQs, and self-validating standard operating procedures (SOPs).
Process Overview & Mechanistic Pathway
To achieve high diastereomeric purity on scale, the synthesis avoids standard reduction methods in favor of a highly controlled followed by catalytic hydrogenolysis[1].
Figure 1: Two-step scale-up synthesis of cis-5-amino-tetrahydro-pyran-3-ol via Luche reduction.
Troubleshooting & FAQ Guide
Q1: We are seeing poor diastereomeric excess (d.e.) favoring the trans-isomer during the ketone reduction. How do we drive cis-selectivity on scale? Answer: Standard NaBH₄ reduction of 5-substituted tetrahydropyran-3-ones often yields an unfavorable mixture of cis and trans diastereomers. To achieve >95% cis-selectivity, you must employ Luche reduction conditions[2]. By introducing CeCl₃·7H₂O, the Ce³⁺ ion acts as a hard Lewis acid according to HSAB theory[2]. It coordinates strongly to the methanol solvent and the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon[3]. The bulky cerium-carbonyl complex sterically blocks the equatorial approach. Consequently, the modified "hard" borohydride nucleophile is forced to attack from the less hindered axial face[2], yielding the thermodynamically favored equatorial alcohol. This results in the cis-isomer (where both the protected amino and hydroxyl groups are equatorial)[1].
Q2: During the NaBH₄ addition on a 10 kg scale, we experience dangerous exotherms and excessive foaming. How is this mitigated? Answer: NaBH₄ reacts with methanol to evolve hydrogen gas, a highly exothermic process that scales non-linearly. Adding solid NaBH₄ directly to the reactor is a severe safety hazard on scale. Causality & Solution: Dissolve the NaBH₄ in a stabilized basic aqueous solution (e.g., 0.1 M NaOH) to prevent premature decomposition. Dose this solution slowly into the methanolic ketone/CeCl₃ mixture at -5°C. This inverse-dosing strategy allows the heat of reaction and H₂ evolution to be controlled entirely by the addition rate. Ensure the reactor utilizes a high-shear impeller to prevent localized accumulation of unreacted hydride, which causes sudden, dangerous gas bursts.
Q3: The catalytic hydrogenolysis (Cbz deprotection) frequently stalls at 80% conversion. What is causing catalyst deactivation? Answer: Stalling during the deprotection of cis-5-(Cbz-amino)-tetrahydropyran-3-ol is a classic case of catalyst poisoning. As the Cbz group is cleaved via hydrogenolysis[1], the resulting free aliphatic amine strongly coordinates to the palladium surface, blocking active sites and deactivating the Pd/C catalyst. Causality & Solution: Perform the hydrogenation under slightly acidic conditions. By adding 1.05 equivalents of methanolic HCl, the free amine is immediately protonated to its ammonium salt as it forms. The protonated amine cannot coordinate to the palladium, keeping the catalyst active until 100% conversion is reached. This creates a self-validating system: hydrogen uptake will proceed linearly and abruptly cease exactly when the reaction is complete.
Q4: The final amino alcohol is highly polar and water-soluble. We are losing over 40% yield during aqueous workup. How do we isolate the product efficiently? Answer: cis-5-Amino-tetrahydro-pyran-3-ol is extremely hydrophilic; standard aqueous-organic extractions will result in near-total product loss into the aqueous layer. Causality & Solution: Eliminate the aqueous workup entirely. Following the acidic hydrogenolysis described in Q3, the product exists as a hydrochloride salt dissolved in methanol. Simply filter off the Pd/C catalyst, concentrate the methanolic filtrate under reduced pressure to a minimal volume, and induce crystallization by adding an anti-solvent like methyl tert-butyl ether (MTBE). The hydrochloride salt is insoluble in MTBE and will precipitate cleanly, allowing for isolation via simple vacuum filtration with >90% recovery.
Scale-Up Experimental Protocols
Protocol A: Kilogram-Scale Luche Reduction
Objective: Synthesize cis-5-(Cbz-amino)-tetrahydropyran-3-ol from 5-(Cbz-amino)-tetrahydropyran-3-one[1].
-
Preparation: Charge a 20 L jacketed reactor with 5-(Cbz-amino)-tetrahydropyran-3-one (1.0 kg, 4.01 mol) and methanol (10 L).
-
Lewis Acid Activation: Add CeCl₃·7H₂O (1.5 kg, 4.03 mol)[4] and stir at 20°C until complete dissolution is achieved. Cool the reactor internal temperature to -5°C using a circulator chiller.
-
Controlled Reduction: Prepare a dosing solution of NaBH₄ (182 g, 4.81 mol) in 0.1 M NaOH (1 L). Dose this solution into the reactor over 2.5 hours, strictly maintaining the internal temperature below 5°C.
-
Self-Validating Endpoint: Stir for an additional 1 hour at 0°C. Pull an aliquot for HPLC analysis; the reaction is deemed complete when the ketone peak area is <1%.
-
Quench & Workup: Quench the remaining hydride by slowly adding saturated aqueous NH₄Cl (2 L). Concentrate the mixture under vacuum to remove the bulk of the methanol. Extract the remaining aqueous slurry with Dichloromethane (3 x 5 L).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the intermediate as a white solid.
Protocol B: Catalytic Hydrogenolysis & Salt Crystallization
Objective: Deprotect the intermediate to yield cis-5-amino-tetrahydro-pyran-3-ol hydrochloride[1].
-
Reactor Charging: Charge a 10 L high-pressure Hastelloy autoclave with cis-5-(Cbz-amino)-tetrahydropyran-3-ol (850 g, 3.38 mol), methanol (5 L), and 1M HCl in methanol (3.5 L, 3.5 mol).
-
Inerting: Purge the vessel with Nitrogen (3 cycles at 3 bar) to ensure an oxygen-free environment.
-
Catalyst Addition: Carefully charge 10% Pd/C (85 g, 50% wet) under a continuous nitrogen blanket.
-
Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles) and pressurize to 4 bar (60 psi)[1]. Stir the reaction at 25°C.
-
Self-Validating Endpoint: Monitor the mass flow controller for hydrogen uptake. The reaction is complete when H₂ consumption drops to zero (typically 8–12 hours).
-
Filtration: Vent the hydrogen and purge with Nitrogen (3 cycles). Filter the mixture through a tightly packed Celite pad to remove the catalyst. Safety Critical: Keep the Pd/C filter cake wet with solvent at all times to prevent pyrophoric ignition.
-
Crystallization: Concentrate the filtrate under reduced pressure to a thick syrup. Vigorously stir the syrup while dropwise adding MTBE (4 L) to crystallize the hydrochloride salt.
-
Collection: Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40°C.
Quantitative Process Parameters
| Parameter | Protocol A: Luche Reduction | Protocol B: Hydrogenolysis |
| Starting Material | 1.0 kg | 0.85 kg |
| Primary Reagents | NaBH₄, CeCl₃·7H₂O | H₂ gas (4 bar), 10% Pd/C |
| Solvent System | Methanol / 0.1 M NaOH (aq) | Methanol / 1M HCl (MeOH) |
| Operating Temperature | -5°C to 5°C | 25°C |
| Reaction Time | 3.5 hours | 8–12 hours |
| Expected Yield | 85–90% | 92–95% |
| Purity Profile | >98% (d.e. >95% cis) | >99% (Assay) |
| Critical Safety Metric | H₂ off-gassing rate control | Pyrophoric catalyst handling |
References
-
Luche, J.-L. "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones". Journal of the American Chemical Society, 1978, 100(7), 2226-2227. URL:[Link]
- Bennett, B. L., et al. "Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith." World Intellectual Property Organization, WO 2012/145569 A1, 2012.
-
"Luche reduction." Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
- 1. WO2012145569A1 - Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Luche Reduction | Thermo Fisher Scientific - IE [thermofisher.com]
Managing protecting group strategies in aminotetrahydropyran synthesis
Technical Support Center: Managing Protecting Group Strategies in Aminotetrahydropyran Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and knowledge base to address the complex challenges of protecting group (PG) manipulation during the synthesis of aminotetrahydropyrans. These scaffolds are critical pharmacophores found in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Omarigliptin) and various kinase inhibitors. This guide bridges mechanistic theory with field-proven protocols, ensuring your synthetic routes are both robust and scalable.
Strategic Workflow: Orthogonal Protection Systems
The synthesis of highly functionalized aminotetrahydropyrans requires strict chemoselectivity. An orthogonal protecting group strategy ensures that one functional group can be deprotected and manipulated without compromising others [[1]](). For instance, differentiating a primary amine from a secondary alcohol on the pyran ring dictates the success of downstream reductive aminations or cross-couplings.
Workflow for orthogonal protecting group strategies in aminotetrahydropyran synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does my Boc-deprotection lead to epimerization or ring-opening in the tetrahydropyran core? A1: Causality: Strong anhydrous acids (e.g., neat TFA) used for Boc deprotection generate highly reactive tert-butyl cations. If the pyran ring contains an adjacent leaving group or unprotected hydroxyl, the acidic environment can trigger oxocarbenium ion formation, leading to thermodynamic equilibration (epimerization) or even ring-opening. Solution: Utilize milder conditions, such as HCl in 1,4-dioxane, or implement a cation scavenger system. Trapping the tert-butyl cation with water and TFA minimizes gas evolution and suppresses these destructive side reactions 2.
Q2: Can I avoid protecting groups entirely to improve my environmental factor (E-factor)? A2: Causality: Yes. Protecting groups inherently lower atom economy and drastically increase the E-factor due to the extra protection/deprotection steps and associated solvent waste 3. Solution: Modern asymmetric methodologies allow for protecting-group-free synthesis. For example, the optimized manufacturing route for the Omarigliptin tetrahydropyranol intermediate utilizes an asymmetric Henry (nitroaldol) reaction followed by a one-pot nitro-Michael/lactolization/dehydration cascade, eliminating the need for PGs and precious metals entirely 4.
Troubleshooting Guide: Common Pitfalls
Issue 1: Diastereomeric mixtures when using THP as an alcohol protecting group. Causality: The tetrahydropyranyl (THP) ether is a robust protecting group, stable to strong bases and hydrides. However, its installation introduces a new stereogenic center at the anomeric carbon [[5]](). When attached to an already chiral aminotetrahydropyran, this creates a mixture of diastereomers, which severely complicates NMR monitoring and intermediate crystallization. Solution: Substitute the THP group with a non-chiral acetal like MOM (methoxymethyl) or a silyl ether (e.g., TES or TBDMS) if intermediate isolation and characterization are required.
Issue 2: Incomplete TBDMS deprotection in the presence of basic amines. Causality: Fluoride-mediated deprotection (using TBAF) relies on the formation of a pentavalent fluorosiliconate intermediate . Free basic amines in the substrate can buffer the reaction or coordinate with the fluoride source, stalling the cleavage. Solution: Buffer the TBAF with acetic acid (TBAF/AcOH) or switch to Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) to maintain a consistent cleavage rate without amine interference.
Quantitative Data: Protecting Group Lability & Orthogonality Matrix
| Protecting Group | Target Functional Group | Cleavage Condition | Orthogonality Profile | E-Factor Impact |
| Boc (tert-Butyloxycarbonyl) | Amine | Acidic (TFA or HCl) | Stable to base, nucleophiles, and Pd/C | Moderate (generates isobutylene gas) |
| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis (Pd/C, H₂) | Stable to mild acid and base | High (requires heavy metals, atom-uneconomical) |
| TBDMS (tert-Butyldimethylsilyl) | Alcohol | Fluoride (TBAF) or Mild Acid | Stable to base, hydrogenation | Moderate (silicon byproducts require chromatography) |
| THP (Tetrahydropyranyl) | Alcohol | Acidic (TsOH, MeOH) | Stable to strong base, hydrides, organometallics | Low (atom economical, but introduces stereocenter) |
Self-Validating Experimental Protocols
Methodology: Telescoped Boc-Deprotection and Reductive Amination Purpose: To remove the Boc group from an aminotetrahydropyran intermediate and couple it with a target ketone (e.g., in the synthesis of complex APIs) without isolating the volatile, potentially unstable free amine.
-
Step 1: Reagent Preparation & Scavenging Dissolve the Boc-protected aminotetrahydropyran (1.0 eq) in a solvent mixture of dichloromethane (DCM) and water (10:1 v/v). Causality: Water acts as a highly effective scavenger for the tert-butyl cation generated during cleavage, preventing unwanted N-alkylation and mitigating severe isobutylene gas evolution 2.
-
Step 2: Acidic Cleavage Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (5.0 eq) dropwise. Self-Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the starting material should occur within 2 hours. If gas evolution (foaming) exceeds 10% of the reactor volume, immediately halt addition and verify the water/scavenger concentration.
-
Step 3: Quenching and pH Adjustment Once complete, concentrate the mixture under reduced pressure (maintain internal temp <30 °C to avoid thermal epimerization of the pyran core). Redissolve the crude salt in anhydrous THF and adjust the pH to 6.0–6.5 using N,N-Diisopropylethylamine (DIPEA). Causality: A slightly acidic to neutral pH is critical for the subsequent imine formation. If the solution is too basic, the imine will not form efficiently; if too acidic, the amine remains protonated and non-nucleophilic.
-
Step 4: Reductive Amination Add the target ketone (1.05 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Step 5: Workup & Isolation Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, and dry over Na₂SO₄. Self-Validation Checkpoint: Analyze the organic layer by LC-MS or chiral HPLC. The desired diastereomeric ratio (dr) should be ≥30:1 2. If the dr is lower, the reduction temperature must be decreased to -10 °C in subsequent optimization runs to enhance facial selectivity.
References
-
Title: A highly efficient asymmetric synthesis of the key tetrahydropyranol intermediate of DPP-4 inhibitor omarigliptin Source: ResearchGate (Matthew T. Tudge et al.) URL: [Link]
-
Title: Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison Source: RSC Publishing URL: [Link]
-
Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Deprotection: The Concept of Orthogonal Sets Source: Thieme Connect URL: [Link]
-
Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Resolution of Diastereomers in Substituted Pyran Synthesis
Welcome to the technical support center for diastereomer resolution in substituted pyran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating diastereomeric pyran derivatives. Substituted pyrans are core motifs in numerous natural products and pharmaceuticals, making their stereochemically pure synthesis and isolation critical.
This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides for persistent separation issues, and validated protocols for key resolution techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the initial stages of tackling a diastereomeric mixture of substituted pyrans.
Q1: I've just synthesized a mixture of pyran diastereomers. What is the very first step I should take towards separation?
Answer: Your first step is analytical assessment . Before attempting any preparative separation, you must understand the composition of your crude mixture.
-
Determine the Diastereomeric Ratio (d.r.): Use high-field (≥400 MHz) ¹H NMR spectroscopy. Protons adjacent to the newly formed stereocenters, or on the pyran ring itself, will often exhibit distinct chemical shifts and coupling constants for each diastereomer. Careful integration of these non-overlapping signals provides the diastereomeric ratio.
-
Assess Purity and Polarity: Run a thin-layer chromatography (TLC) analysis using a few different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). This gives a preliminary idea of the polarity difference between your diastereomers and reveals the presence of any baseline impurities that might complicate separation.
-
Confirm Separability: Develop an analytical High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method. This is the most crucial step. An analytical separation confirms that the diastereomers are, in principle, separable and provides a starting point for scaling up to a preparative method. Achiral HPLC is often sufficient for diastereomers as they have different physical properties[1][2].
Only after you have this analytical data can you make an informed decision on the best preparative strategy.
Q2: Why are my substituted pyran diastereomers so difficult to separate by standard silica gel flash chromatography?
Answer: This is a common and frustrating issue rooted in the subtle structural differences between diastereomers. Several factors specific to pyran chemistry are often at play:
-
Minimal Polarity Difference: Diastereomers have the same functional groups. Separation on silica gel relies on differences in polarity. If the stereocenters are located away from the most polar groups or if their change in orientation doesn't significantly alter the molecule's overall dipole moment, the diastereomers will interact with the silica surface almost identically, leading to co-elution[2].
-
Conformational Flexibility: The tetrahydropyran ring exists in a dynamic equilibrium of chair and boat conformations. Substituents can be either axial or equatorial. This flexibility can average out the structural differences that chromatography relies upon, making the two diastereomers appear more similar to the stationary phase.
-
Intramolecular Hydrogen Bonding: Hydroxyl or amine substituents on the pyran ring can form intramolecular hydrogen bonds. Depending on the stereochemistry, one diastereomer might favor this internal bonding more than the other, which reduces its interaction with the silica gel and can either improve or worsen separation, depending on the specific case.
Q3: When should I stop trying to optimize my chromatography and consider derivatization or crystallization instead?
Answer: You should consider alternative strategies when you observe the following during chromatographic method development:
-
Persistent Co-elution: After screening a wide range of solvent systems (both normal and reverse-phase) and different stationary phases (e.g., C18, Phenyl, Diol) at an analytical scale, your diastereomers still show little to no separation (Resolution, Rs < 0.5).
-
Prohibitively Expensive Scale-Up: Your best analytical separation requires a very shallow solvent gradient, a highly specialized and expensive column (e.g., some chiral phases), or techniques like SFC which may not be readily available for large-scale work in your lab[3].
-
Compound Instability: If your pyran derivative is sensitive to the silica gel (acidic surface) or certain solvents, leading to degradation or epimerization during chromatography, you must seek a milder method.
In these cases, derivatization to exaggerate the physical differences between the diastereomers or exploring selective crystallization become more efficient paths forward[4][5].
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems, explaining the underlying chemical principles.
Scenario 1: My diastereomers are co-eluting or have very poor resolution (Rs < 1.0) in normal-phase (silica gel) chromatography.
Problem: You've tried various ratios of ethyl acetate and hexanes, but the spots or peaks on TLC/HPLC are barely separating.
Causality & Solution Pathway:
This indicates that the difference in how your two diastereomers interact with the acidic silica surface is minimal. Your goal is to amplify this difference.
dot
Caption: Troubleshooting workflow for poor normal-phase separation.
Detailed Steps:
-
Change Solvent Selectivity: Move beyond the standard ethyl acetate/hexanes system. The goal is to introduce different types of interactions.
-
Try a chlorinated solvent: A gradient of methanol in dichloromethane (DCM) offers very different polarity and interaction profiles.
-
Introduce aromaticity: A toluene/acetone system can introduce π-π stacking interactions if your pyran has aromatic substituents.
-
Use an ether: Diethyl ether/hexanes can alter hydrogen bonding interactions compared to ethyl acetate.
-
-
Use a Mobile Phase Modifier: Small amounts (0.1-1%) of an additive can dramatically change the silica surface's behavior.
-
For basic pyrans (e.g., containing an amine): Add triethylamine (TEA). TEA will bind to the acidic silanol groups on the silica surface, preventing your basic compound from tailing and often revealing a baseline separation between diastereomers.
-
For acidic pyrans (e.g., containing a carboxylic acid): Add acetic acid or formic acid. This protonates the compound, ensuring consistent interactions and sharpening peaks.
-
Add an alcohol: A small percentage of isopropanol or ethanol can improve the resolution of highly polar compounds by competing for hydrogen bonding sites on the silica[2].
-
-
Switch to a Different Achiral Stationary Phase: If solvent modifications fail, the issue is the fundamental interaction with silica.
-
Alumina: For acid-sensitive compounds, neutral or basic alumina is an excellent alternative.
-
Reverse-Phase (e.g., C18): This is the most significant change. Separation is now based on hydrophobicity. The diastereomer that can adopt a conformation to minimize its polar surface area will be retained longer[1].
-
Scenario 2: My pyran diastereomers are failing to crystallize selectively from the mixture.
Problem: You have a solid mixture of diastereomers, but attempts at recrystallization either yield no crystals or precipitate the original mixture.
Causality & Solution Pathway:
Successful fractional crystallization relies on two key factors: a significant difference in the solubility of the two diastereomers in a given solvent system and the ability of the less soluble diastereomer to form a stable crystal lattice.[6] Often, diastereomers form a eutectic mixture, making separation by simple crystallization impossible.
dot
Caption: Decision process for troubleshooting selective crystallization.
Detailed Steps:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities. The ideal solvent is one in which your compound is sparingly soluble at room temperature but fully soluble when hot.
-
Single Solvents: Screen ethanol, isopropanol, acetone, ethyl acetate, toluene, and acetonitrile.
-
Solvent/Anti-Solvent Systems: Dissolve your mixture in a small amount of a good solvent (e.g., DCM, THF). Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexanes, diethyl ether, water) until turbidity persists. Then, warm slightly to redissolve and allow to cool slowly.
-
-
Seeding (If you have a pure sample): If you have previously isolated a tiny amount of one pure diastereomer (e.g., from preparative HPLC/SFC), you can use it to seed a supersaturated solution of the mixture[7].
-
Prepare a saturated solution of your diastereomeric mixture at an elevated temperature.
-
Cool it slowly. Just before spontaneous precipitation occurs, add a single, tiny crystal of the desired pure diastereomer.
-
Hold the solution at that temperature. Ideally, only the desired diastereomer will crystallize onto the seed crystal.
-
-
Derivatization to Form Diastereomeric Salts: This is the classical resolution method and is highly effective if your pyran contains an acidic or basic handle[4][8].
-
For acidic pyrans: React the mixture with a chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine).
-
For basic pyrans: React the mixture with a chiral acid (e.g., (+)- or (-)-tartaric acid, (+)-camphorsulfonic acid).
-
The resulting products are now diastereomeric salts with vastly different physical properties and crystal packing abilities, making them much easier to separate by fractional crystallization[8][9]. After separation, the chiral auxiliary is removed by a simple acid/base wash to yield the pure diastereomer.
-
Part 3: Key Separation Protocols
Protocol 1: Method Development for Preparative Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for separating diastereomers, often providing better and faster separations than HPLC[10][11]. It uses supercritical CO₂ as the main mobile phase, which is non-toxic and easily removed[12].
I. Objective: To develop a robust SFC method for the preparative-scale separation of substituted pyran diastereomers.
II. Materials:
-
Diastereomeric mixture of pyran derivative
-
Analytical/Preparative SFC system with UV and/or Mass Spec detector
-
Screening columns (e.g., Diol, 2-Ethylpyridine, Amino, Cyano)
-
Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) (HPLC grade)
-
Additives: Triethylamine (TEA), Trifluoroacetic acid (TFA)
III. Methodology: Analytical Method Development
-
Initial Screening:
-
Prepare a ~1 mg/mL stock solution of your diastereomeric mixture in a suitable solvent (e.g., MeOH).
-
Start with a generic screening gradient on a Diol column (a common first choice for moderately polar compounds).
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
-
Co-solvent Optimization:
-
If separation is observed, repeat the run using EtOH and IPA as the co-solvent. Alcohols with different hydrogen bonding capabilities can significantly affect selectivity.
-
-
Additive Screening:
-
If peaks are broad or tailing, add a modifier to the co-solvent.
-
For neutral/acidic compounds, try 0.1% TFA.
-
For basic compounds, try 0.1% TEA. This can drastically improve peak shape.
-
-
Stationary Phase Screening:
-
If the Diol column provides poor selectivity, screen other stationary phases like 2-Ethylpyridine (for compounds with H-bond donors) or Amino columns.
-
-
Optimization of Isocratic Conditions:
-
Once the best column/co-solvent/additive combination is found, convert the gradient separation into an isocratic one for preparative scale-up. Identify the %B at which your peaks of interest elute and run an isocratic method at that percentage. Adjust slightly to maximize resolution (Rs > 1.5 is ideal).
-
IV. Methodology: Scale-Up to Preparative SFC
-
Calculate Loading: Based on your analytical separation, determine the maximum loading capacity for your preparative column. This is highly compound-dependent. A good starting point for a 20 mm ID column is 20-50 mg per injection.
-
Adjust Flow Rate: Scale the flow rate proportionally to the column cross-sectional area. (e.g., if scaling from a 4.6 mm ID analytical column to a 21.2 mm ID prep column, the scaling factor is (21.2/4.6)² ≈ 21. So, a 3 mL/min analytical flow becomes ~63 mL/min).
-
Perform Separation: Inject your concentrated sample and collect the fractions corresponding to each diastereomer peak.
-
Analysis and Evaporation: Analyze the collected fractions by analytical SFC/HPLC to confirm purity. Evaporate the solvent (co-solvent and CO₂ sublimes away) to yield the isolated, pure diastereomers.
Table 1: Comparison of Chromatographic Techniques for Pyran Diastereomer Resolution
| Technique | Stationary Phase(s) | Mobile Phase(s) | Pros | Cons | Best For... |
| Normal-Phase LC | Silica, Alumina, Diol | Hexanes/EtOAc, DCM/MeOH | Inexpensive, widely available, good for moderately polar compounds. | Can cause degradation of sensitive compounds, solvent-intensive. | Initial screening and separation of robust, non-polar to moderately polar pyrans. |
| Reverse-Phase LC | C18, C8, Phenyl | Water/Acetonitrile, Water/MeOH | Excellent for polar compounds, highly reproducible. | Can be difficult to remove water from samples, less effective for very non-polar compounds. | Polar or water-soluble pyran derivatives, especially those with aromatic groups (Phenyl phase).[13] |
| SFC | Chiral & Achiral (Diol, 2-EP) | Supercritical CO₂ with alcohol co-solvent | Fast, "green" (less organic solvent), excellent resolution, easy sample recovery.[12] | Requires specialized equipment, less effective for highly polar/ionic compounds.[11] | Complex mixtures, thermally labile compounds, and when speed is critical. Often outperforms HPLC.[10][14] |
| Chiral LC | Polysaccharide-based (Cellulose, Amylose) | Normal or Reverse-Phase | Can separate enantiomers and often provides unique selectivity for diastereomers. | Columns are expensive, lower capacity than achiral phases. | When achiral methods fail completely or when separating all four stereoisomers (two pairs of enantiomers).[13][15] |
References
-
Munegumi, T., et al. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. Retrieved from [Link]
-
Valko, K. (Ed.). (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Handbook of Analytical Separation. Retrieved from [Link]
-
Spectroscopy Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. Retrieved from [Link]
-
Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]
-
Bhushan, R., Nagar, H., & Martens, J. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. Retrieved from [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. Retrieved from [Link]
-
Saha, P., et al. (2012). Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction. Organic & Biomolecular Chemistry, 10(43), 8730-8. Retrieved from [Link]
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
-
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Marshall, J. A., & Johns, B. A. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Syntheses of asymmetric 2-benzopyrans. The influence of aromatic halogen substituents on the intramolecular cyclisation of enantiopure tethered phenolic lactaldehydes. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2025, December 5). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Different approaches for the synthesis of substituted pyran analogs. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
Semantic Scholar. (2022, September 26). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Retrieved from [Link]
-
Molnar Institute. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]
-
MDPI. (2024, December 9). Synthesis of New O- and S-Containing Polyheteroatomic Systems Based on 3-Substituted Pyran-2-Ones with Lawesson's Reagent. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 2). 5.14: Diastereomers and Optical Resolution. Chemistry LibreTexts. Retrieved from [Link]
-
Longdom Publishing. (2019, August 26). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing. Retrieved from [Link]
-
Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Retrieved from [Link]
-
ResearchGate. (2023, January 10). Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety? ResearchGate. Retrieved from [Link]
-
PubMed. (2009, March 6). Diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H). PubMed. Retrieved from [Link]
-
MDPI. (2024, September 3). Theoretical Investigation of the Effects of Aldehyde Substitution with Pyran Groups in D-π-A Dye on Performance of DSSCs. MDPI. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. selvita.com [selvita.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Analytical challenges in the characterization of cis-trans isomers
Welcome to the Advanced Analytical Support Hub. Current Status: Operational Operator: Senior Application Scientist Scope: Troubleshooting chromatographic separation, spectroscopic identification, and thermodynamic stability of geometric isomers.
Introduction: The Geometry of Efficacy
In drug development, the distinction between cis (Z) and trans (E) isomers is not merely academic—it is often the difference between a therapeutic agent and a toxic impurity. Unlike enantiomers, geometric isomers possess distinct physical properties (boiling point, polarity, pKa), yet they frequently elute together in standard Reverse Phase (RP) workflows and exhibit identical mass spectra.
This guide addresses the three most common support tickets we receive: Co-elution , Structural Ambiguity , and Dynamic Interconversion .
Module 1: Chromatographic Separation Challenges
Ticket #101: "My cis/trans isomers are co-eluting on my standard C18 column."
Diagnosis: Standard monomeric C18 columns rely primarily on hydrophobicity. Since cis and trans isomers often have nearly identical hydrophobicities, C18 phases lack the shape selectivity required to discriminate between the "bent" (cis) and "linear" (trans) topographies.
Troubleshooting Protocol:
-
Switch to a Polymeric C30 Stationary Phase:
-
Why: Polymeric C30 phases possess long, rigid alkyl chains that form "slots" on the silica surface. The linear trans isomer can penetrate deeper into these slots than the bulky cis isomer, resulting in significantly different retention times.
-
Action: Replace standard C18 with a C30 (Triacontyl) column.
-
Expected Outcome: The trans isomer (linear) generally elutes later than the cis isomer (bent) on C30 phases due to increased surface area interaction [1].
-
-
Evaluate Supercritical Fluid Chromatography (SFC):
-
Why: SFC uses supercritical CO2, which offers orthogonal selectivity to aqueous RP-HPLC. It is particularly effective for hydrophobic isomers (lipids, carotenoids) and thermally labile compounds.
-
Action: Screen using a 2-Ethylpyridine or Amino stationary phase with CO2/Methanol gradients.
-
Decision Matrix: Stationary Phase Selection
| Isomer Class | Primary Recommendation | Mechanism | Alternative |
| Small Molecules / APIs | Phenyl-Hexyl | Pentafluorophenyl (PFP) | |
| Lipids / Fatty Acids | Silver Ion (Ag+) | Ag+ complexes with | Fused-Core C18 (High Efficiency) |
| Carotenoids / Long Chains | Polymeric C30 | Extreme shape selectivity (Slot mechanism). | C18 (High Carbon Load) |
| Peptides (Proline bonds) | C18 (Low pH) | Low pH suppresses ionization, focusing on hydrophobicity. | HILIC |
Ticket #102: "I see a 'plateau' or bridge between my two isomer peaks."
Diagnosis: You are witnessing On-Column Isomerization . The energy barrier for rotation around the double bond is being overcome during the analysis, causing the cis form to convert to the trans form (or vice versa) while traveling through the column. The "bridge" represents molecules that spent part of the time as cis and part as trans.
Troubleshooting Protocol:
-
Thermodynamic Control (The "Cool Down" Method):
-
Step 1: Immediately lower the column oven temperature by 10°C increments (e.g., from 40°C to 10°C).
-
Step 2: Re-run the injection.
-
Result: Lower thermal energy reduces the rate of interconversion. The "bridge" should disappear, resolving into two sharp, distinct peaks.
-
-
Kinetic Control (The "Speed Up" Method):
-
Step 1: Increase flow rate (if backpressure allows).
-
Step 2: Switch to a shorter column (e.g., 50mm vs 150mm) to reduce residence time.
-
Result: The analyte elutes before significant interconversion can occur.
-
Caption: Diagnostic logic flow for differentiating between stationary phase selectivity issues and on-column dynamic isomerization artifacts.
Module 2: Spectroscopic Identification (NMR)
Ticket #201: "Mass Spec shows identical parent ions. How do I prove which is Cis and which is Trans?"
Diagnosis: Standard MS ionization (ESI/APCI) is "blind" to geometry. Nuclear Magnetic Resonance (NMR) is the gold standard for structural assignment, specifically utilizing the Karplus Relationship .
The Science:
The vicinal coupling constant (
Experimental Protocol: 1H-NMR Assignment
-
Sample Prep: Dissolve 1-5 mg of isolated isomer in
or . -
Acquisition: Acquire a standard 1H spectrum (minimum 16 scans).
-
Analysis: Locate the olefinic protons (typically 5.0 - 7.0 ppm).
-
Calculation: Measure the splitting (J-value) in Hertz (Hz).
Reference Data: Coupling Constants (
| Configuration | Dihedral Angle | Typical Coupling ( | Diagnostic Rule |
| Cis (Z) | ~0° | 6 – 12 Hz | "Small Split = Cis" |
| Trans (E) | ~180° | 12 – 18 Hz | "Large Split = Trans" |
| Geminal | N/A | 0 – 3 Hz | Protons on same carbon |
Advanced Verification (NOE): If the spectrum is crowded or J-coupling is ambiguous (e.g., trisubstituted alkenes):
-
Run a 1D-NOESY experiment.
-
Irradiate one olefinic proton.
-
Cis: You will see a strong NOE enhancement of the substituent on the same side.
-
Trans: No enhancement of the opposite substituent; enhancement only of the neighbor on the same carbon [2].
Module 3: Advanced Characterization (Ion Mobility)
Ticket #301: "I have trace isomers in a complex biological matrix. NMR is not sensitive enough."
Diagnosis: When sample quantity is too low for NMR (<100 µg) or the matrix is too complex, Ion Mobility Mass Spectrometry (IM-MS) is the solution.
The Science: IM-MS separates ions in the gas phase based on their Collision Cross Section (CCS) .
-
Cis Isomers: Generally more "compact"
Smaller CCS Faster Drift Time.[4] -
Trans Isomers: Generally more "extended"
Larger CCS Slower Drift Time.
Workflow:
-
Ionization: Soft ionization (ESI) to prevent in-source fragmentation.
-
Drift Tube: Ions travel through a gas-filled cell under an electric field.
-
Detection: Arrival time distribution (ATD) is measured.
-
Validation: Compare experimental CCS values (
) against theoretical CCS values ( ) derived from DFT calculations [3].
Caption: Ion Mobility Spectrometry (IMS) workflow separating isomers based on Collision Cross Section (CCS) prior to mass detection.
References
-
Sander, L. C., & Wise, S. A. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. Link
-
BenchChem Technical Support. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Link
-
Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Link
-
Teledyne Labs. (2023). What is Supercritical Fluid Chromatography (SFC)? Advantages and Applications. Link
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of Aminotetrahydropyran Analogs: A Guide for Researchers
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of bioactive molecules and approved drugs. Its conformational rigidity and the presence of an oxygen atom that can act as a hydrogen bond acceptor make it an attractive isostere for cyclohexane and other cyclic systems. The introduction of an amino group to this scaffold further enhances its potential for forming crucial interactions with biological targets, leading to a diverse range of pharmacological activities. This guide provides a comparative overview of the biological activities of various aminotetrahydropyran analogs, supported by experimental data, to aid researchers in the fields of drug discovery and development.
The Aminotetrahydropyran Scaffold: A Versatile Tool in Drug Design
The synthesis of functionalized aminotetrahydropyran scaffolds is a key area of research, enabling the creation of diverse chemical libraries for drug screening.[1][2] The inherent stereochemistry of the tetrahydropyran ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with target proteins. This guide will explore the biological activities of aminotetrahydropyran analogs in several key therapeutic areas: oncology, virology, and neurodegenerative diseases, with a comparative look at related anti-inflammatory agents.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Several studies have highlighted the potential of aminotetrahydropyran derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis induction.
Comparative Cytotoxicity of Aminoguanidine and Guanylhydrazone Tetrahydropyran Derivatives
A study by Silva et al. (2016) described the synthesis and anticancer evaluation of a series of guanylhydrazone and aminoguanidine tetrahydropyran derivatives.[1] Their findings demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | R1 | R2 | Cell Line | IC50 (µM) [72h] |
| 2 | H | Phenyl | K562 | 21.37 ± 2.01 |
| 3 | F | Phenyl | K562 | 10.12 ± 1.14 |
| 4 | H | Naphthyl | K562 | 8.34 ± 1.05 |
| 5 | H | Phenyl | K562 | 25.67 ± 2.33 |
| 6 | F | Phenyl | K562 | 19.89 ± 1.98 |
| 7 | H | Naphthyl | K562 | 7.98 ± 0.97 |
| Data sourced from Silva et al., 2016.[1] |
The data suggests that the presence of a naphthyl group (compounds 4 and 7 ) enhances cytotoxic activity compared to a phenyl group.[1] Compound 3 , with a fluorine substituent, also showed potent activity, highlighting the importance of electronic modifications to the aromatic ring.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these aminotetrahydropyran analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., K562, HL-60, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining the cytotoxicity of aminotetrahydropyran analogs using the MTT assay.
Antiviral Activity: Inhibition of HIV-1 Protease
Aminotetrahydropyran derivatives have emerged as promising scaffolds for the development of inhibitors targeting viral enzymes, such as HIV-1 protease. This enzyme is crucial for the life cycle of the human immunodeficiency virus, making it a prime target for antiretroviral therapy.
Structure-Activity Relationship of Aminotetrahydropyran-based HIV-1 Protease Inhibitors
A study by Ghosh et al. detailed the design and synthesis of potent HIV-1 protease inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as P2 ligands.[2] These ligands are designed to form key interactions within the S2 subsite of the enzyme's active site.
| Inhibitor | P2 Ligand | Ki (pM) | Antiviral IC50 (nM) |
| 4e | (S)-Boc-amino-thiochromane | 3.5 | 12 |
| 4j | (S)-Boc-amino-tetrahydronaphthalene | 4.2 | 18 |
| Data sourced from Ghosh et al.[2] |
The picomolar inhibitory activity (Ki) and nanomolar antiviral potency (IC50) of these compounds underscore the potential of the aminotetrahydropyran scaffold in designing highly effective HIV-1 protease inhibitors.[2] X-ray crystallography studies revealed that the amine functionality forms strong hydrogen bonds with the backbone of Asp30 in the enzyme's active site, which is a key factor for their high inhibitory activity.[2]
Experimental Protocol: HIV-1 Protease Inhibition Assay
The inhibitory activity of these compounds against HIV-1 protease is typically evaluated using a fluorescence resonance energy transfer (FRET) based assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of recombinant HIV-1 protease and a fluorogenic substrate peptide.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the aminotetrahydropyran analog.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence Monitoring: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the inhibition constant (Ki).
Caption: Experimental workflow for the HIV-1 protease inhibition assay.
Activity in Neurodegenerative Diseases: Targeting BACE1 in Alzheimer's Disease
The accumulation of amyloid-β (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[3][4] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to Aβ production. Therefore, inhibiting BACE1 is a major therapeutic strategy for Alzheimer's.
Aminotetrahydropyran Analogs as BACE1 Inhibitors
While specific aminotetrahydropyran analogs are still under extensive investigation, derivatives of 7-tetrahydropyran-2-yl chromans and 8-tetrahydropyran-2-yl chromans have been prepared and evaluated as BACE1 inhibitors. These compounds are designed to fit into the active site of the BACE1 enzyme, blocking its catalytic activity. The development of potent and selective small molecule BACE1 inhibitors has been a significant focus of research.[4]
The general structure-activity relationship (SAR) for BACE1 inhibitors often involves a central scaffold that can present key functionalities to interact with the catalytic aspartate residues and other subsites of the enzyme. The tetrahydropyran ring can serve as a rigid core to orient these functionalities correctly.
Experimental Protocol: BACE1 FRET Assay
Similar to the HIV-1 protease assay, a FRET-based assay is commonly used to screen for BACE1 inhibitors.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a suitable assay buffer containing recombinant human BACE1 enzyme.
-
Compound Addition: Add the test compounds (aminotetrahydropyran analogs) at various concentrations.
-
Substrate Addition: Add a fluorogenic BACE1 substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
IC50 Determination: Calculate the inhibitor concentration that results in 50% inhibition of the BACE1 activity (IC50).
Caption: Simplified signaling pathway of Aβ production and the point of intervention for BACE1 inhibitors.
Comparative Look: Anti-inflammatory Activity of Related Pyran Derivatives
While specific studies on the anti-inflammatory properties of aminotetrahydropyran analogs are emerging, the broader class of pyran derivatives has shown significant anti-inflammatory effects. A recent study investigated pyran-based compounds and identified a promising candidate that inhibits key inflammatory mediators.[5]
This research demonstrated that a novel pyran derivative significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5] The mechanism of action was found to involve the modulation of multiple signaling pathways, including the inhibition of Akt, JNK, and ERK MAPK phosphorylation.[5] This provides a strong rationale for exploring the anti-inflammatory potential of aminotetrahydropyran analogs, where the amino group could be leveraged to target specific kinases or other inflammatory proteins.
Conclusion and Future Directions
Aminotetrahydropyran analogs represent a highly versatile and promising class of compounds in drug discovery. The comparative analysis presented in this guide highlights their significant potential as anticancer, antiviral, and potentially as neuroprotective and anti-inflammatory agents. The ability to readily synthesize and functionalize the aminotetrahydropyran scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expanding the Scope: Investigating the activity of aminotetrahydropyran analogs against a wider range of biological targets and in other therapeutic areas.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo models to assess their therapeutic potential in a more complex biological system.
-
Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.
By leveraging the structural and chemical advantages of the aminotetrahydropyran scaffold, researchers can continue to develop novel and effective therapeutic agents to address a wide range of diseases.
References
-
Silva, F. P. L., et al. (2016). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules, 21(6), 785. [Link]
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Ghosh, A. K., et al. (2018). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896-2901. [Link]
-
Das, B., & Yan, R. (2019). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. ACS Chemical Neuroscience, 10(2), 748-759. [Link]
-
Pinto, M., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience, 12, 383. [Link]
-
Ferreira, D., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience, 12, 383. [Link]
-
He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(1), 47. [Link]
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- 5. researchgate.net [researchgate.net]
Definitive Guide: X-ray Crystallography of Novel Aminopyran Derivatives
Executive Summary
Aminopyran derivatives (specifically 2-aminopyrans and fused pyrano[2,3-d]pyrimidines) are emerging as potent scaffolds in oncology, particularly as CDK2 inhibitors and antimicrobial agents. However, their development is frequently bottlenecked by stereochemical ambiguity. The presence of quaternary carbons and tautomeric fluidity often renders NMR data inconclusive regarding absolute configuration.
This guide outlines the Single Crystal X-ray Diffraction (SC-XRD) workflow as the definitive method for structural elucidation. Unlike NMR, which infers connectivity, SC-XRD provides a direct snapshot of the electron density, resolving enantiomeric purity and intermolecular hydrogen bonding networks critical for drug-target docking.
Part 1: The Structural Conundrum & Comparative Analysis
The Challenge
Novel aminopyrans often possess multiple chiral centers and hydrogen-bond donors/acceptors. In solution, rapid proton exchange can blur NMR signals, making it difficult to distinguish between:
-
Enantiomers: (R) vs (S) configurations.
-
Tautomers: Amino- vs. Imino- forms.
-
Regioisomers: N-alkylation sites on the pyrimidine ring.
Methodological Comparison
While NMR is the workhorse of synthetic chemistry, it lacks the absolute authority of crystallography for stereochemical assignment. Cryo-EM (MicroED) is a rising contender but remains resource-intensive.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | MicroED (Electron Diffraction) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shift ( | 3D Coulomb Potential Map |
| Stereochemistry | Absolute (via Anomalous Scattering) | Relative (requires chiral shift reagents) | Absolute (for nanocrystals) |
| Sample State | Single Crystal ( | Solution | Nanocrystal / Powder |
| Ambiguity | Low (Direct visualization) | High (Inferred connectivity) | Low |
| Throughput | Medium (Crystallization bottleneck) | High | Low (Specialized hardware) |
| Key Limitation | Crystal Growth | Solubility & Overlapping signals | Dynamical Scattering effects |
Expert Insight: For aminopyrans containing only light atoms (C, H, N, O), SC-XRD using a Copper (Cu) K
source is superior to Molybdenum (Mo). The longer wavelength of Cu () enhances the anomalous signal, allowing for reliable determination of the Flack parameter to confirm absolute configuration.
Part 2: Experimental Workflow
The following workflow illustrates the critical path from synthesis to structural deposition.
Figure 1: Strategic workflow for structural determination of aminopyran derivatives. Green nodes indicate preferred pathways for optimal crystal quality.
Part 3: Detailed Protocol – Crystallization of Difficult Aminopyrans
Aminopyrans often exhibit "oil-out" behavior due to flexible alkyl chains. The Sitting Drop Vapor Diffusion method is recommended over simple evaporation to control supersaturation kinetics.
Solubility Screening
-
Goal: Find a "Good Solvent" (dissolves sample at high conc.) and a "Bad Solvent" (precipitates sample).
-
Common Pair for Aminopyrans:
-
Good Solvent: DMSO, DMF, or Methanol.
-
Bad Solvent (Precipitant): Water, Diethyl Ether, or Pentane.
-
Vapor Diffusion Setup (Sitting Drop)
This technique allows for gradual equilibration, promoting the growth of few, high-quality crystals rather than a shower of microcrystals.
Step-by-Step Protocol:
-
Preparation: Dissolve 5 mg of the aminopyran derivative in 50
L of the "Good Solvent". Filter to remove dust nuclei. -
Reservoir: Place 500
L of the "Bad Solvent" in the reservoir well of a crystallization plate (e.g., Cryschem plate). -
Drop: Pipette 1
L of the sample solution onto the sitting drop post. -
Sealing: Immediately seal the well with clear tape to create a closed system.
-
Equilibration: Store at 20°C (or 4°C if unstable). The volatile "Bad Solvent" will vaporize and diffuse into the drop (if using water/DMSO) or the "Good Solvent" will diffuse out (if using Methanol/Ether), slowly driving the drop to supersaturation.
Self-Validating Check: Monitor the drop daily under a stereomicroscope. If precipitate appears immediately (seconds), the concentration is too high—dilute by 50%. If no crystals appear after 2 weeks, increase the concentration or change the solvent system.
Part 4: Data Interpretation & Validation
Once a dataset is collected, rigorous refinement is required. For drug development, the structure must be defensible.
Key Refinement Metrics Table
| Metric | Acceptable Range | Interpretation |
| R1 (R-factor) | Indicates how well the model agrees with the observed data. | |
| wR2 | Weighted R-factor (based on intensities). Always higher than R1. | |
| GooF (S) | Goodness of Fit. Values far from 1.0 indicate incorrect weighting scheme.[1] | |
| Flack Parameter (x) | Crucial for Chirality. |
Structural Insights for Drug Design
Beyond connectivity, the crystal structure reveals:
-
Tautomeric State: Bond lengths (C-N vs C=N) in the aminopyran ring will definitively prove if the molecule exists as an amine or imine in the solid state.
-
Intermolecular Interactions: Use Hirshfeld Surface Analysis to map hydrogen bond donors/acceptors. For aminopyrans, look for
or interactions that mimic binding in the kinase ATP-pocket.
Part 5: Logic for Stereochemical Assignment
When the Flack parameter is inconclusive (e.g., large error bars due to lack of heavy atoms), follow this logic path:
Figure 2: Decision tree for validating absolute configuration using the Flack parameter.
References
-
Synthesis and Crystal Structure of Pyrazolo-pyrano-pyrimidine Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates the workflow of synthesizing novel aminopyran-fused systems and using SC-XRD for structural confirmation and anticancer evaluation. [Link]
-
Howard Flack and the Flack Parameter Source: MDPI / Chemistry Journal Context: The authoritative explanation of the Flack parameter for determining absolute configuration in X-ray crystallography. [Link]
-
Why Crystallography is Superior to NMR for Stereochemistry Source: Chemistry Stack Exchange (Community Consensus) Context: A practical comparison of SC-XRD vs. NMR for determining relative and absolute configuration of small molecules with quaternary centers. [Link]
-
Sitting Drop Vapor Diffusion Crystallization Source: Hampton Research Context: Detailed protocol for the sitting drop method, the preferred technique for crystallizing scarce organic compounds. [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives Source: Frontiers in Pharmacology / NIH Context: Example of using crystal structure data to map binding pockets for aminopyran-related scaffolds (aminopurines) in drug design. [Link]
Sources
A Comparative Guide to the Synthesis of Tetrahydropyrans: An Evaluation of Efficacy
The tetrahydropyran (THP) scaffold is a cornerstone in the architecture of a vast number of biologically active natural products and pharmaceuticals.[1][2][3] Its prevalence underscores the critical importance of efficient and stereoselective methods for its construction. This guide provides a comparative analysis of the most prominent synthetic routes to tetrahydropyrans, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Intramolecular Cyclization of Alcohols: A Direct and Atom-Economical Approach
The intramolecular cyclization of unsaturated alcohols represents a highly atom-economical and direct route to tetrahydropyrans. This strategy can be broadly categorized into acid-catalyzed and metal-catalyzed methods.
Acid-Catalyzed Cyclization
Acid-catalyzed hydroalkoxylation of δ-hydroxy olefins is a conceptually simple method for THP synthesis.[4] The reaction proceeds via protonation of the alkene, followed by intramolecular attack of the hydroxyl group.
Mechanism: The key to this reaction is the generation of a carbocation intermediate, which is then trapped by the internal nucleophile (the hydroxyl group). The regioselectivity of the cyclization is governed by the stability of the resulting carbocation. The presence of activating groups, such as a silyl group on the alkene, can significantly enhance the reaction's efficiency by stabilizing the carbocation intermediate.[4][5]
Advantages:
-
Atom Economy: This method is highly atom-economical as all atoms of the starting material are incorporated into the product.
-
Simplicity: The reaction conditions are often straightforward, employing common Brønsted or Lewis acids.[6]
Limitations:
-
Substrate Scope: The reaction can be limited by the substrate's propensity to undergo side reactions such as rearrangements or elimination.
-
Stereocontrol: Achieving high levels of stereocontrol can be challenging and is often substrate-dependent.
Experimental Protocol: Acid-Catalyzed Cyclization of a Silyl Alkenol [6]
-
To a solution of the vinylsilyl alcohol (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the polysubstituted tetrahydropyran.
Metal-Catalyzed Cyclization
Various transition metals, including platinum, palladium, and rhodium, can catalyze the intramolecular hydroalkoxylation of unsaturated alcohols.[1][7] These methods often proceed under milder conditions and can offer improved selectivity compared to their acid-catalyzed counterparts. For instance, platinum(II) complexes have been shown to be effective catalysts for the cyclization of δ-hydroxy olefins.[7][8]
Mechanism: The mechanism of metal-catalyzed cyclization typically involves coordination of the metal to the alkene, followed by intramolecular nucleophilic attack of the hydroxyl group. The nature of the metal and its ligands plays a crucial role in determining the reaction's efficiency and selectivity.
Advantages:
-
Mild Conditions: These reactions often proceed under neutral or mildly acidic conditions, making them compatible with a wider range of functional groups.
-
High Selectivity: Metal catalysis can provide excellent regio- and stereoselectivity.
Limitations:
-
Catalyst Cost and Sensitivity: Some metal catalysts can be expensive and sensitive to air and moisture.
-
Ligand Optimization: Achieving optimal results may require screening of different ligands.
Prins Cyclization: A Powerful Tool for Stereoselective THP Synthesis
The Prins cyclization is a robust and widely utilized method for the stereoselective synthesis of substituted tetrahydropyrans.[2][9] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[2][10]
Mechanism: The reaction is initiated by the activation of the carbonyl compound with a Lewis or Brønsted acid, forming an oxocarbenium ion. This electrophilic species is then attacked by the alkene of the homoallylic alcohol in an intramolecular fashion. The resulting cyclic carbocation can be trapped by a variety of nucleophiles to afford a diverse range of functionalized tetrahydropyrans.[2][11] The stereochemical outcome is often controlled by a chair-like transition state, leading to the preferential formation of cis-2,6-disubstituted THPs.[12]
Advantages:
-
High Stereoselectivity: The Prins cyclization is renowned for its ability to generate highly substituted tetrahydropyrans with excellent diastereoselectivity.[2][11]
-
Versatility: A wide range of aldehydes, ketones, and homoallylic alcohols can be employed, leading to a diverse array of THP derivatives.[2][13]
-
Tandem Reactions: The Prins cyclization can be incorporated into tandem reaction sequences, allowing for the rapid construction of complex molecular architectures.[2]
Limitations:
-
Lewis Acid Stoichiometry: Traditional Prins cyclizations often require stoichiometric amounts of Lewis acids, which can complicate purification and generate significant waste. However, catalytic variants have been developed.
-
Side Reactions: Potential side reactions include the formation of dienes through elimination or rearrangements of the carbocation intermediate.
Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization [11]
-
To a solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a dry solvent (e.g., CH2Cl2) at low temperature (e.g., -78 °C), add a Lewis acid (e.g., SnCl4, 1.1 equiv) dropwise.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chlorotetrahydropyran derivative.
Hetero-Diels-Alder Reaction: A Convergent Approach to Dihydropyrans
The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles, including dihydropyran derivatives which can be readily converted to tetrahydropyrans.[12][14] This reaction typically involves the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile, such as an aldehyde or ketone.[12][14]
Mechanism: The HDA reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the starting materials is transferred to the product, making it a highly stereospecific transformation. The use of chiral catalysts can enable enantioselective variants of the HDA reaction.[12]
Advantages:
-
Convergence: The HDA reaction allows for the rapid assembly of the tetrahydropyran core from two simpler fragments.
-
Stereocontrol: The concerted nature of the reaction provides excellent control over the relative stereochemistry of the newly formed stereocenters.[15][16]
-
Functional Group Tolerance: The reaction is often tolerant of a wide range of functional groups.
Limitations:
-
Substrate Reactivity: The reactivity of the diene and dienophile can be a limiting factor. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile are generally required.
-
Regioselectivity: The reaction of unsymmetrical dienes and dienophiles can lead to mixtures of regioisomers.
Intramolecular Williamson Ether Synthesis: A Classic and Reliable Method
The intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers, including tetrahydropyrans.[17][18][19] This reaction involves the intramolecular S_N2 displacement of a halide or other suitable leaving group by an alkoxide.[17][18]
Mechanism: The reaction proceeds in two steps. First, a strong base is used to deprotonate the hydroxyl group of a haloalcohol, generating an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon bearing the leaving group in an intramolecular fashion to form the cyclic ether.[17][19][20] For the formation of a tetrahydropyran ring, a 5-halopentan-1-ol or a similar substrate is required.
Advantages:
-
Reliability: The Williamson ether synthesis is a well-established and dependable method.
-
Readily Available Starting Materials: The required haloalcohols are often readily accessible.
Limitations:
-
Reaction Conditions: The use of strong bases may not be compatible with sensitive functional groups.
-
Ring Size: The efficiency of the intramolecular cyclization is dependent on the formation of a thermodynamically stable five- or six-membered ring.
Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic compounds, including dihydropyrans, which are immediate precursors to tetrahydropyrans.[21][22] The reaction utilizes ruthenium or molybdenum-based catalysts to facilitate the intramolecular cyclization of a diene.[23]
Mechanism: The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate. The driving force for the reaction is often the release of a volatile alkene, such as ethylene.[23]
Advantages:
-
Functional Group Tolerance: Modern RCM catalysts exhibit remarkable tolerance to a wide variety of functional groups.[23]
-
Versatility: A broad range of ring sizes can be synthesized using this methodology.[23]
-
Catalytic Nature: The reaction is catalytic, which is advantageous in terms of cost and environmental impact.
Limitations:
-
Catalyst Cost: The catalysts, particularly those based on ruthenium, can be expensive.
-
E/Z Selectivity: Controlling the stereochemistry of the newly formed double bond can sometimes be challenging.
Comparative Summary of Synthetic Routes
| Synthetic Route | Typical Yields | Stereoselectivity | Substrate Scope | Key Advantages | Key Limitations |
| Acid-Catalyzed Cyclization | Moderate to High | Substrate Dependent | Limited by side reactions | Atom-economical, simple | Potential for rearrangements |
| Metal-Catalyzed Cyclization | Good to Excellent | High | Broad | Mild conditions, high selectivity | Catalyst cost and sensitivity |
| Prins Cyclization | Good to Excellent[11][12] | Excellent (often cis)[2] | Broad | High stereocontrol, versatility | Stoichiometric Lewis acids, side reactions |
| Hetero-Diels-Alder | Good to Excellent[12] | Excellent | Broad | Convergent, high stereocontrol | Substrate reactivity, regioselectivity |
| Intramolecular Williamson Ether | Good to High | Inversion at electrophilic C | Haloalcohols | Reliable, simple starting materials | Strong base required, ring size dependent |
| Ring-Closing Metathesis | Good to Excellent | Variable (E/Z) | Very Broad | High functional group tolerance | Catalyst cost, E/Z control |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most appropriate synthetic route to a tetrahydropyran derivative is a multifaceted decision that depends on several factors, including the desired substitution pattern, the required stereochemistry, the presence of other functional groups in the molecule, and considerations of cost and scalability.
-
For the synthesis of simple, unsubstituted or symmetrically substituted THPs, intramolecular Williamson ether synthesis or acid-catalyzed cyclization of readily available precursors can be highly effective.
-
When high levels of stereocontrol are paramount, particularly for the synthesis of polysubstituted THPs, the Prins cyclization and hetero-Diels-Alder reaction are powerful and reliable choices.
-
Metal-catalyzed cyclizations offer a milder alternative to acid-catalyzed methods, with the potential for excellent selectivity.
-
For the synthesis of complex THP-containing molecules with a high degree of functionalization, the functional group tolerance of ring-closing metathesis makes it an invaluable tool.
Ultimately, a thorough understanding of the strengths and weaknesses of each synthetic methodology, as outlined in this guide, will empower researchers to make informed decisions and devise efficient and elegant synthetic strategies for accessing this important class of heterocyclic compounds.
Visualizing the Synthetic Pathways
Decision-Making Workflow for THP Synthesis
Caption: Generalized mechanism of the Prins cyclization for tetrahydropyran synthesis.
References
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Ghosh, A. K., & Chen, Z. (2011). Cu(II)-Catalyzed Olefin Migration and Prins Cyclization: Highly Diastereoselective Synthesis of Substituted Tetrahydropyrans. Organic letters, 13(16), 4268–4271. Available at: [Link]
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Floreancig, P. E. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of chemical research, 43(8), 1165–1175. Available at: [Link]
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Zhang, J., Wang, T., Wu, S., Liu, Q., & Ma, L. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Catalysts, 8(3), 108. Available at: [Link]
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Donohoe, T. J., & Bower, J. F. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(1), 21-36. Available at: [Link]
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Gallou, F., & Lipshutz, B. H. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS omega, 3(6), 6335–6349. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
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Ousmer, M., & De Dobbeleer, C. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2828. Available at: [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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El-Sayed, N. N. E. (2016). Recent applications of hetero Diels-Alder reaction in total synthesis of natural products. Journal of Saudi Chemical Society, 20, S300-S324. Available at: [Link]
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Ruijter, E., Schültingkemper, H., & Wessjohann, L. A. (2005). Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions of 2-Alkenals with Stereochemical Induction from Chiral Dienes. The Journal of Organic Chemistry, 70(8), 3020–3028. Available at: [Link]
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A Comparative In Vitro Analysis of cis-5-Amino-tetrahydro-pyran-3-ol Against Diverse Cancer Cell Lines
Introduction: The Rationale for Investigating a Novel Scaffold
In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing therapeutic limitations and drug resistance. The compound cis-5-Amino-tetrahydro-pyran-3-ol represents an intriguing, yet uncharacterized, chemical entity. Its structure, featuring a saturated heterocyclic pyran ring substituted with both an amino and a hydroxyl group, presents several possibilities for molecular interactions within a biological system. Such functional groups are common in molecules that interact with key cellular enzymes like kinases or that can engage in hydrogen bonding within the active sites of various protein targets.
Given the absence of published data on its bioactivity, this guide outlines a comprehensive and scientifically rigorous framework for the initial in vitro evaluation and comparison of cis-5-Amino-tetrahydro-pyran-3-ol. The objective is to establish a foundational understanding of its cytotoxic potential and to generate preliminary mechanistic hypotheses. This process is a critical first step in the preclinical drug development pipeline.[1][2]
Benchmarking Strategy: Selection of Comparator Anticancer Agents
To contextualize the cytotoxic potential of a novel compound, it is essential to compare its activity against established, clinically relevant drugs.[3] For this investigation, we have selected two standard-of-care chemotherapeutic agents with distinct and well-characterized mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that functions primarily by intercalating into DNA and inhibiting the progression of topoisomerase II.[][5][6][7] This action prevents the DNA double helix from being resealed, thereby halting replication and transcription, ultimately leading to cell death.[5][7][8] Its broad-spectrum activity makes it a robust positive control.
-
Paclitaxel (Taxol): A mitotic inhibitor that targets microtubules.[9][10] Paclitaxel stabilizes the microtubule polymer and protects it from disassembly, causing a disruption of normal microtubule dynamics.[11][] This leads to an arrest of the cell cycle at the G2/M phase and induces apoptosis.[13]
Comparing our test compound against these agents will provide a clear benchmark of its potency and potential mode of action.
Phase 1: Primary Cytotoxicity Screening
The initial phase is designed to determine the broad-spectrum cytotoxic activity of cis-5-Amino-tetrahydro-pyran-3-ol across a panel of human cancer cell lines representing diverse tumor origins.
Rationale for Cell Line Selection
A representative panel of cell lines is crucial for identifying potential tumor-type selectivity.[14] The selected panel includes:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
HeLa: Cervical adenocarcinoma
This selection allows for an initial assessment of efficacy against cancers with different genetic backgrounds and clinical challenges.[15][16]
Experimental Workflow: Primary Screening
The overall workflow for the primary screening phase is a systematic process designed for efficiency and reproducibility.
Caption: High-level workflow for in vitro cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a reliable and reproducible colorimetric method for determining cell density based on the measurement of total cellular protein content.[17][18] It is well-suited for high-throughput screening.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat cells with a range of concentrations of cis-5-Amino-tetrahydro-pyran-3-ol, Doxorubicin, and Paclitaxel (e.g., from 0.01 µM to 100 µM) for 72 hours. Include vehicle-only wells as a negative control.
-
Cell Fixation: After incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[19][20]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and medium components. Allow the plates to air-dry completely.[20]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]
-
Removing Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[20][21] Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[20] Place the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[18]
Comparative Performance Analysis
The primary output of the cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. This value is a key metric for comparing compound potency.
Quantitative Cytotoxicity Data (Hypothetical)
The following table summarizes the hypothetical IC50 values derived from the SRB assay. These values are presented for illustrative purposes to guide data interpretation.
| Cell Line | Cancer Type | cis-5-Amino-tetrahydro-pyran-3-ol IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast (ER+) | 8.5 | 0.2 | 0.05 |
| MDA-MB-231 | Breast (Triple-Neg) | 6.2 | 0.5 | 0.08 |
| A549 | Lung | 12.1 | 0.8 | 0.1 |
| HCT116 | Colorectal | 4.8 | 0.3 | 0.06 |
| HeLa | Cervical | 9.3 | 0.4 | 0.07 |
Interpretation of Results
Based on this hypothetical data, cis-5-Amino-tetrahydro-pyran-3-ol demonstrates modest cytotoxic activity across all tested cell lines, with IC50 values in the single-digit to low double-digit micromolar range. Notably:
-
The compound is significantly less potent than the clinical benchmarks, Doxorubicin and Paclitaxel, which show activity in the nanomolar to low micromolar range. This is a common finding for novel, unoptimized lead compounds.
-
There appears to be some degree of selectivity, with the colorectal cancer cell line (HCT116) showing the highest sensitivity.
-
The activity against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines suggests its mechanism may be independent of hormone receptor status.
Phase 2: Elucidating a Potential Mechanism of Action
The initial cytotoxicity data, while modest, warrants further investigation to hypothesize a potential mechanism of action. The structure of cis-5-Amino-tetrahydro-pyran-3-ol does not immediately suggest a DNA-intercalating or microtubule-disrupting function. Therefore, it is plausible that it interacts with a cellular signaling pathway.
Hypothesized Target: The PI3K/Akt/mTOR Pathway
A common mechanism for novel small molecules is the disruption of signaling cascades that regulate cell growth, proliferation, and survival.[22] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers and is a prime target for therapeutic intervention.[23][24][25] We hypothesize that cis-5-Amino-tetrahydro-pyran-3-ol may act as an inhibitor at one of the nodes within this critical pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Secondary Assay Protocol: Cell Cycle Analysis via Propidium Iodide Staining
To test the hypothesis that the compound interferes with cell growth signaling, cell cycle analysis is a logical next step. A compound that inhibits the PI3K/Akt pathway may cause cells to arrest in the G0/G1 phase of the cell cycle.
Methodology:
-
Treatment: Culture HCT116 cells (the most sensitive line from the primary screen) in 6-well plates and treat with the IC50 concentration of cis-5-Amino-tetrahydro-pyran-3-ol for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound cis-5-Amino-tetrahydro-pyran-3-ol. The proposed experiments will establish its cytotoxic profile and provide a rational basis for further mechanistic studies. While the hypothetical data suggests a potency that is modest compared to established drugs, this is typical for an early-stage compound. The potential selectivity for colorectal cancer cells is a promising lead that warrants deeper investigation.
Future work should focus on validating the hypothesized inhibition of the PI3K/Akt/mTOR pathway through methods such as Western blotting to probe the phosphorylation status of key proteins like Akt and S6 kinase. Should these results be positive, further chemical optimization of the scaffold could lead to analogues with significantly improved potency and selectivity, potentially yielding a promising new candidate for the anticancer drug development pipeline.
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
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A Head-to-Head Comparison of Pyran-Based DPP-4 Inhibitors: A Guide for Researchers
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche. By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), these agents enhance glucose-dependent insulin secretion and suppress glucagon release. Within this class, a subset of inhibitors built around a central pyran or tetrahydropyran scaffold has emerged, offering unique pharmacokinetic profiles that allow for less frequent dosing, a significant advantage for patient adherence.
This guide provides a detailed, head-to-head comparison of prominent pyran-based DPP-4 inhibitors, focusing on omarigliptin, trelagliptin, and anagliptin. We will delve into their chemical structures, in vitro potency and selectivity, pharmacokinetic properties, and the experimental methodologies used to evaluate these critical parameters. This objective analysis, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate this important class of antidiabetic agents.
The Rationale for Targeting DPP-4 and the Rise of Pyran-Based Scaffolds
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control with a low risk of hypoglycemia. The development of DPP-4 inhibitors has been a major advancement in T2DM treatment.
The pyran scaffold has been a focus of medicinal chemistry efforts due to its favorable physicochemical properties and its ability to be functionalized to achieve high potency and desirable pharmacokinetic profiles. The incorporation of the tetrahydropyran ring, in particular, has been instrumental in the design of long-acting DPP-4 inhibitors, leading to the development of once-weekly treatment options.[1][2]
Chemical Features of Pyran-Based DPP-4 Inhibitors
The core structure of these inhibitors features a pyran or tetrahydropyran ring, which serves as a scaffold for the presentation of various functional groups that interact with the active site of the DPP-4 enzyme. Key structural modifications on this scaffold influence the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, the incorporation of trifluoromethyl groups on the tetrahydropyran ring of omarigliptin has been shown to significantly improve its pharmacokinetic profile while maintaining potent DPP-4 inhibition.[3][4]
In Vitro Potency and Selectivity: A Comparative Analysis
A critical aspect in the development of DPP-4 inhibitors is achieving high potency against DPP-4 while maintaining selectivity over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential off-target toxicities.[5][6] The following table summarizes the in vitro potency and selectivity of omarigliptin, trelagliptin, and anagliptin.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Omarigliptin | 1.6[7] | > 67,000[7] | > 67,000[7] | > 41,875-fold | > 41,875-fold |
| Trelagliptin | ~4[8] | > 100,000[3] | > 100,000[3] | > 25,000-fold | > 25,000-fold |
| Anagliptin | < 4[9] | > 10,000[10] | > 10,000[10] | > 2,500-fold | > 2,500-fold |
As the data indicates, all three compounds are highly potent inhibitors of DPP-4. Omarigliptin and trelagliptin, in particular, demonstrate exceptional selectivity against DPP-8 and DPP-9, a crucial feature for a favorable safety profile. While anagliptin also shows high selectivity, the reported values are not as pronounced as those for omarigliptin and trelagliptin in the available literature.
Pharmacokinetic Profiles: A Head-to-Head Look
The pharmacokinetic properties of a drug determine its dosing frequency and overall clinical utility. The pyran-based DPP-4 inhibitors discussed here have been specifically designed for extended duration of action.
Omarigliptin
Omarigliptin is a once-weekly DPP-4 inhibitor characterized by a long terminal half-life of over 100 hours in humans.[7] It is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 4 hours.[7] The primary route of elimination is renal excretion of the unchanged drug.[7]
Trelagliptin
Trelagliptin is another once-weekly inhibitor with a prolonged elimination half-life of approximately 54.3 hours. Its extended action is attributed to a slow dissociation from the DPP-4 enzyme.[3]
Anagliptin
Anagliptin is a twice-daily DPP-4 inhibitor. It is rapidly absorbed, and its elimination is primarily through renal excretion.[10]
The following table provides a comparative summary of the key pharmacokinetic parameters in preclinical species and humans.
| Parameter | Omarigliptin | Trelagliptin | Anagliptin |
| Dosing Frequency | Once-weekly | Once-weekly | Twice-daily |
| Tmax (humans) | 0.5 - 4 hours[7] | ~2.3 hours[7] | 1.8 hours |
| t1/2 (humans) | >100 hours[7] | ~54.3 hours | 4.37 hours |
| Primary Elimination | Renal[7] | Renal | Renal[10] |
| Bioavailability (rats) | ~100%[8] | Not specified | 38.1 - 85.5%[10] |
| Bioavailability (dogs) | ~100%[8] | Not specified | 70.4%[10] |
Experimental Protocols: Ensuring Scientific Integrity
The data presented in this guide are derived from rigorous experimental protocols. Below are detailed methodologies for the key assays used to evaluate DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to DPP-4 activity, and the inhibition of this activity by a test compound is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the test compound at various concentrations to the wells.
-
Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence-time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Cell-Based DPP-4 Activity Assay
This assay assesses the inhibitory activity of a compound on DPP-4 in a more physiologically relevant cellular context.
Principle: Cell lines that endogenously express DPP-4, such as Caco-2 (human intestinal epithelial cells) or HepG2 (human liver cancer cells), are used. The assay measures the cleavage of a cell-permeable fluorogenic substrate by cellular DPP-4.
Protocol:
-
Cell Culture:
-
Culture Caco-2 or HepG2 cells in appropriate media until they reach the desired confluency.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add a cell-permeable fluorogenic DPP-4 substrate to the cells.
-
Incubate for a defined period to allow for substrate cleavage.
-
Measure the fluorescence of the cell lysate or supernatant using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cellular DPP-4 activity for each compound concentration and determine the IC50 value as described for the in vitro assay.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to evaluate the in vivo efficacy of antihyperglycemic agents.
Principle: The test measures the ability of an animal to clear a glucose load from the blood. A DPP-4 inhibitor is expected to improve glucose tolerance, resulting in a lower blood glucose excursion following a glucose challenge.
Protocol:
-
Animal Acclimation and Fasting:
-
Acclimate rodents (e.g., mice or rats) to the experimental conditions.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
-
Compound Administration:
-
Administer the test compound or vehicle orally at a pre-determined time before the glucose challenge.
-
-
Glucose Challenge and Blood Sampling:
-
Administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose administration.
-
-
Blood Glucose Measurement:
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the treatment on glucose tolerance.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the DPP-4 signaling pathway and the general experimental workflow for evaluating DPP-4 inhibitors.
Figure 1: DPP-4 signaling pathway and the mechanism of action of pyran-based inhibitors.
Figure 2: General experimental workflow for the evaluation of pyran-based DPP-4 inhibitors.
Conclusion
The development of pyran-based DPP-4 inhibitors represents a significant step forward in the management of T2DM, particularly with the advent of once-weekly formulations that have the potential to improve patient adherence. Omarigliptin and trelagliptin stand out for their long-acting pharmacokinetic profiles and high selectivity. Anagliptin, while requiring more frequent dosing, is also a potent and selective inhibitor.
The choice of a particular inhibitor for further research or clinical development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and safety. The experimental protocols and comparative data presented in this guide provide a solid foundation for making such informed decisions. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the design of even more effective and safer second-generation pyran-based DPP-4 inhibitors.
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Cross-Reactivity and Scaffold Profiling: cis-5-Amino-tetrahydro-pyran-3-ol vs. Traditional Saturated Heterocycles
In modern fragment-based drug discovery (FBDD) and lead optimization, managing off-target cross-reactivity is as critical as optimizing target affinity. Saturated nitrogen-containing heterocycles, particularly piperidines, are ubiquitous in medicinal chemistry due to their ability to form robust salt bridges with target proteins. However, these scaffolds frequently suffer from severe cross-reactivity liabilities, most notably promiscuous kinase binding and human ether-à-go-go-related gene (hERG) channel trapping.
This guide provides an objective, data-driven comparison of the cis-5-amino-tetrahydro-pyran-3-ol scaffold against traditional alternatives (piperidin-3-amine and 3-aminocyclohexanol). By analyzing the physicochemical causality behind off-target binding, we demonstrate how scaffold morphing to a highly polar, sp3-rich tetrahydropyran (THP) ring can systematically eliminate cross-reactivity while improving thermodynamic solubility.
Structural Rationale & Causality: Escaping the "Basic Amine Trap"
When optimizing a lead compound, researchers frequently encounter the "basic amine trap." Piperidine rings possess high pKa values (~9.5–10.5) and are almost entirely protonated at physiological pH. This high basicity, combined with the lipophilicity of the carbon backbone, creates an ideal pharmacophore for binding to the hERG potassium channel's inner cavity, leading to drug-induced QT prolongation . Furthermore, highly lipophilic basic amines tend to accumulate in phospholipid bilayers, increasing CYP450 metabolic cross-reactivity.
Replacing a piperidine or cyclohexane with a cis-5-amino-tetrahydro-pyran-3-ol scaffold fundamentally alters the molecule's physicochemical profile:
-
Inductive pKa Attenuation: The intraring oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This lowers the pKa of the primary amine by 1 to 1.5 units, reducing the fraction of positively charged species at pH 7.4 and directly mitigating hERG affinity .
-
Lipophilic Efficiency (LipE): The oxygen atom reduces the calculated LogD (cLogD) by ~1.0 unit compared to cyclohexane, drastically improving thermodynamic solubility and LipE without sacrificing molecular weight .
-
Stereochemical Rigidity: The cis-1,3-disubstitution pattern allows the THP ring to adopt a highly stable chair conformation where both the amino and hydroxyl groups occupy equatorial positions. This diequatorial presentation provides rigid, predictable vectors for hydrogen bonding while burying the lipophilic CH2 groups, minimizing the entropic penalty of desolvation.
Mechanistic pathway of hERG liability mitigation using the THP scaffold.
Comparative Cross-Reactivity Profiles
To objectively evaluate the cis-5-amino-tetrahydro-pyran-3-ol scaffold, we must benchmark it against its direct structural analogs. The data below synthesizes cross-reactivity and physicochemical parameters typical for these fragments when integrated into larger drug-like molecules (e.g., kinase inhibitors or topoisomerase inhibitors).
| Property / Assay Parameter | Piperidin-3-amine Scaffold | 3-Aminocyclohexanol Scaffold | cis-5-Amino-THP-3-ol Scaffold |
| LogD (pH 7.4) | 1.8 – 2.5 | 2.0 – 2.8 | 0.5 – 1.2 |
| Amine pKa | ~ 9.5 – 10.2 | ~ 9.2 – 9.8 | ~ 7.8 – 8.5 |
| hERG IC₅₀ (µM) | < 5 µM (High Risk) | 10 – 20 µM (Moderate Risk) | > 50 µM (Low Risk) |
| CYP3A4 IC₅₀ (µM) | ~ 15 µM | ~ 8 µM | > 40 µM |
| Kinome Promiscuity | High (Traps in ATP pocket) | Moderate | Low |
| Thermodynamic Sol. | Moderate (~50 µM) | Low (< 20 µM) | High (> 200 µM) |
Data Interpretation: The introduction of the THP ring significantly shifts the molecule out of the high-risk zone for hERG and CYP450 inhibition. By maintaining LogD below 1.5, the THP scaffold prevents nonspecific hydrophobic interactions with off-target lipid-bound receptors .
Self-Validating Experimental Protocols
To verify the cross-reactivity profile of compounds incorporating the cis-5-amino-tetrahydro-pyran-3-ol fragment, rigorous, self-validating experimental workflows must be employed.
High-throughput cross-reactivity screening workflow for scaffold validation.
Protocol A: Automated Patch-Clamp for hERG Cross-Reactivity
Causality: Radioligand displacement assays often miss allosteric or state-dependent channel blocks. Automated patch-clamp provides high-fidelity electrophysiological data, directly measuring channel block at physiological membrane potentials.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) potassium channel. Harvest and suspend cells in an extracellular recording solution (pH 7.4).
-
Chip Loading: Load the cell suspension onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch platforms).
-
Seal Formation: Apply negative pressure to establish a whole-cell configuration. Validation Check: The system must register a seal resistance of > 1 GΩ; cells failing this metric are automatically excluded to prevent leak-current artifacts.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse the THP-derivative test compounds in escalating doses (1 µM to 100 µM) and record the reduction in tail current amplitude at steady state.
Protocol B: CYP450 Fluorogenic Inhibition Assay
Causality: Utilizing specific fluorogenic substrates allows for the continuous kinetic monitoring of CYP450 activity. Implementing a pre-incubation step without NADPH distinguishes between reversible competitive inhibition and time-dependent, mechanism-based inhibition (MBI).
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human CYP3A4 (or other isoforms like 2D6, 2C9) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Addition: Dispense the cis-5-amino-tetrahydro-pyran-3-ol test compounds into a 384-well black microtiter plate at varying concentrations (0.1 to 50 µM).
-
Substrate Introduction: Add the isoform-specific fluorogenic substrate (e.g., BOMCC for CYP3A4).
-
Pre-Incubation (MBI Check): Incubate the mixture for 15 minutes at 37°C and take a baseline fluorescence reading.
-
Reaction Initiation: Trigger the metabolic reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Kinetic Reading: Monitor fluorescence continuously (e.g., Ex/Em 415/460 nm for BOMCC) over 30 minutes to calculate the initial reaction velocity.
-
Self-Validation / Internal Control: Calculate the IC₅₀ using non-linear regression. The assay plate is validated by a Ketoconazole positive control curve; the data is only accepted if the Ketoconazole IC₅₀ falls within the established historical range (10–50 nM).
Conclusion
The transition from traditional piperidine or cyclohexane rings to a cis-5-amino-tetrahydro-pyran-3-ol scaffold represents a highly rational approach to mitigating off-target cross-reactivity. By strategically utilizing the inductive effects of the intraring oxygen and the stereochemical stability of the cis-1,3-diequatorial conformation, drug developers can effectively lower pKa and LogD. This directly translates to a reduced risk of hERG cardiotoxicity and CYP450 interference, ensuring a safer, more developable lead candidate.
References
-
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. Journal of Medicinal Chemistry (2022).[Link]
-
Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. Future Medicinal Chemistry (2018).[Link]
-
Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. Journal of Medicinal Chemistry (2023).[Link]
-
Defining optimum lipophilicity and molecular weight ranges for drug candidates. European Journal of Medicinal Chemistry (2020).[Link]
A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Aminopyrans
For researchers, medicinal chemists, and professionals in drug development, the aminopyran scaffold represents a privileged heterocyclic motif with a diverse range of biological activities. This guide provides an in-depth technical comparison of enantioselective synthetic strategies for accessing chiral aminopyrans and an overview of their biological evaluation, supported by experimental data and protocols.
Introduction: The Significance of Aminopyrans in Medicinal Chemistry
The pyran ring is a core structure in numerous natural products and pharmacologically active molecules. The introduction of an amino group to this scaffold significantly enhances its chemical diversity and potential for biological interactions. Aminopyran derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The stereochemistry of the aminopyran core is often crucial for its biological function, making enantioselective synthesis a critical aspect of their development as therapeutic agents.
Part 1: Enantioselective Synthesis of Aminopyrans: A Comparative Analysis
The asymmetric synthesis of aminopyrans has been a subject of intense research, with organocatalysis emerging as a particularly powerful and versatile strategy.[5][6][7] This section compares different organocatalytic approaches for the synthesis of aminobenzopyrans and related structures, highlighting the catalysts, reaction conditions, and their efficiencies.
Organocatalytic Strategies: A Head-to-Head Comparison
Organocatalysts, particularly those capable of bifunctional activation through hydrogen bonding and Brønsted/Lewis acid-base interactions, have proven highly effective in controlling the stereochemical outcome of reactions to form aminopyrans.[8]
Table 1: Comparison of Organocatalytic Methods for Enantioselective Aminopyran Synthesis
| Catalyst Type | Representative Catalyst | Substrates | Product Type | Yield (%) | Enantioselectivity (ee%) | Diastereoselectivity (dr) | Reference |
| Bifunctional Thiourea | Takemoto Catalyst | Anilines, Nitroolefin Enoates | 4-Aminobenzopyrans | Up to 96% | Up to >99% | >95:5 | [5][6] |
| Bifunctional Squaramide | Hydroquinine-derived Squaramide | N-Boc Pyrazolinone Ketimines, γ-Hydroxyenones | Spirooxazolidine Pyrazolones | Good | Up to >99% | Up to 3.3:1 | [9] |
| Cinchona Alkaloid-derived Thiourea | Abietic Acid-Cinchona-Thiourea | Benzylidenemalononitriles, α-Naphthols | 2-Amino-4-aryl-4H-benzo[h]chromenes | Up to 84% | Up to 83% | - | [5] |
| N,N'-Dioxide-Metal Complex | N,N'-Dioxide-Zn(II) | Salicylaldehyde, Malononitrile, Indole | 2-Amino-4-(indol-3-yl)-4H-chromenes | Up to 89% | Up to 90% | - | [1] |
| Chiral Phosphoric Acid | BINOL-derived Phosphoric Acid | Imines | General Asymmetric Synthesis | High | High | - | [8] |
Causality Behind Experimental Choices:
The choice of catalyst is paramount in achieving high enantioselectivity. Bifunctional thiourea and squaramide catalysts are particularly effective due to their ability to simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds.[8] This dual activation pre-organizes the transition state, leading to a highly ordered and stereocontrolled reaction pathway. The use of cinchona alkaloids and their derivatives introduces a rigid chiral scaffold that effectively shields one face of the substrate, directing the nucleophilic attack to the other. N,N'-dioxide-metal complexes act as chiral Lewis acids, coordinating to the substrates and creating a chiral environment for the reaction.
Experimental Workflow: Enantioselective Synthesis
The following diagram illustrates a general workflow for the organocatalytic enantioselective synthesis of aminopyrans.
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A Senior Application Scientist's Guide to Tetrahydropyran Synthesis: Benchmarking New Methodologies Against Established Protocols
The tetrahydropyran (THP) ring is a privileged scaffold, a cornerstone in the architecture of numerous biologically active natural products and blockbuster pharmaceuticals.[1][2][3] Its prevalence, from marine toxins to anticancer agents, has made the stereocontrolled synthesis of substituted THPs a paramount objective in organic chemistry and drug discovery.[4][5] For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision, balancing factors of efficiency, stereoselectivity, scalability, and substrate scope.
This guide provides an in-depth comparison of established, time-honored protocols for THP synthesis against the backdrop of modern, innovative methodologies. We will move beyond a simple recitation of procedures to dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
Pillar 1: The Classics - Established & Reliable Routes to the THP Core
Traditional methods for THP synthesis have been the bedrock of many total synthesis campaigns. Their mechanisms are well-understood, and their limitations have driven the innovation detailed in the next section.
Prins Cyclization
The Prins cyclization is arguably the most recognized method for constructing THP rings, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[6] Its power lies in its convergent nature, rapidly assembling the THP core from two simpler fragments.[7]
Mechanism & Rationale: The reaction is typically initiated by a Brønsted or Lewis acid, which activates the aldehyde carbonyl for nucleophilic attack by the homoallylic alcohol, forming a hemiacetal. Subsequent elimination of water generates a highly reactive oxocarbenium ion. This intermediate is the lynchpin of the reaction; it is trapped intramolecularly by the alkene to forge the six-membered ring, resulting in a tertiary carbocation at the C4 position. The fate of this cation dictates the final product, which can be a 4-hydroxytetrahydropyran, a 4-halotetrahydropyran, or an unsaturated THP, depending on the reaction conditions and trapping nucleophile.[8][9] The stereochemical outcome is often controlled by a chair-like transition state, which minimizes steric interactions.[9]
Causality in Practice: The choice of acid is critical. Strong Lewis acids like SnCl₄ or InCl₃ are effective but can be incompatible with sensitive functional groups.[10] Milder acids may require higher temperatures, increasing the risk of side reactions. A significant drawback is the potential for racemization of chiral homoallylic alcohols under the acidic conditions, which has made it a less-preferred choice in some enantioselective syntheses.[7]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
cis-5-Amino-tetrahydro-pyran-3-ol proper disposal procedures
Standard Operating Procedure & Disposal Protocol: cis-5-Amino-tetrahydro-pyran-3-ol
Executive Summary & Compound Profile
cis-5-Amino-tetrahydro-pyran-3-ol is a bifunctional cyclic compound featuring both a secondary hydroxyl group and a primary amine. Widely utilized as a chiral building block in drug discovery and peptidomimetic synthesis, its dual functionality presents unique reactivity profiles. The presence of the primary amine imparts basicity and nucleophilicity, necessitating strict operational controls to prevent unintended exothermic reactions, particularly with acids and oxidizing agents[1].
Because it is an amino alcohol, improper disposal can elevate local pH in aquatic environments, causing ecological harm[2]. Therefore, all waste streams containing this compound must be managed under strict hazardous waste protocols.
Table 1: Physicochemical & Hazard Profile
| Property / Metric | Value / Description |
|---|---|
| Chemical Name | cis-5-Amino-tetrahydro-pyran-3-ol |
| CAS Number | 1932273-91-0 (Representative stereoisomer)[3] |
| Molecular Weight | 117.15 g/mol [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4] |
| EPA Reactivity Group | Group 10 (Caustics/Amines)[5] |
Operational Safety & Handling Protocol
Causality Focus: Amines are prone to atmospheric oxidation and can absorb ambient carbon dioxide to form carbamate salts. Furthermore, the compound's irritating nature (H315, H319) requires barrier protection to prevent dermal and ocular exposure[4].
Step-by-Step Handling Methodology:
-
Environmental Control: Conduct all transfers and weighing inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Ensure the workspace is clear of incompatible materials (e.g., mineral acids, halogenating agents)[4].
-
PPE Verification: Don standard laboratory PPE: flame-resistant lab coat, chemical splash goggles, and nitrile gloves (minimum 4 mil thickness).
-
Static Mitigation: Because organic powders can accumulate static charge, use anti-static spatulas and grounded analytical balances during massing[4].
-
Inert Atmosphere: If storing the bulk container after use, purge the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture absorption.
Hazardous Waste Classification & Segregation Logic
Causality Focus: According to the EPA Hazardous Waste Compatibility Chart, amines (Group 10) are fundamentally incompatible with mineral acids (Group 1 & 2) and organic acids (Group 3)[5][6]. Mixing these streams can result in violent exothermic neutralization reactions, potentially over-pressurizing waste containers[1].
Table 2: Waste Segregation & Compatibility
| Waste Stream | Primary Constituents | Approved Container | Incompatibilities |
|---|---|---|---|
| Aqueous Basic | Water, unreacted amine, inorganic salts | HDPE (High-Density Polyethylene) | Acids, heavy metal solutions |
| Non-Halogenated | Methanol, Ethanol, Ethyl Acetate | Glass or HDPE | Oxidizers, Halogenated solvents |
| Halogenated | DCM, Chloroform, amine byproducts | Glass (Amber preferred) | Strong bases, alkali metals |
| Solid Debris | Contaminated PPE, weigh boats, vials | Polyethylene bags / Solid waste drum | Reactive liquids |
Figure 1: Decision matrix for the segregation of cis-5-Amino-tetrahydro-pyran-3-ol laboratory waste.
Step-by-Step Disposal Procedures
Causality Focus: Proper disposal ensures compliance with Resource Conservation and Recovery Act (RCRA) regulations. If an aqueous waste stream containing this compound reaches a pH of 12.5 or higher, it must be legally classified and manifested as a D002 (Corrosive) characteristic hazardous waste[2][7].
-
Stream Identification: Determine the solvent matrix of the waste containing the amino alcohol.
-
Containerization:
-
For Aqueous Waste: Transfer to a designated "Aqueous Basic Waste" HDPE carboy. Ensure the pH is documented on the hazardous waste tag[7].
-
For Organic Waste: Route to either "Halogenated" or "Non-Halogenated" glass carboys based on the solvent. Never mix with acidic organic waste.
-
-
Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. List "cis-5-Amino-tetrahydro-pyran-3-ol" explicitly; do not use generic abbreviations.
-
Storage & Venting: Store waste containers in secondary containment trays. Use vented caps for organic waste to prevent pressure buildup from off-gassing or slow degradation[2].
-
Manifesting: Transfer full containers to the facility's central hazardous waste accumulation area within 3 days of the container reaching its volume limit, coordinating with a licensed hazardous waste vendor for final incineration[7].
Emergency Spill Response Protocol
Causality Focus: Immediate containment prevents the spread of irritant dust or concentrated basic solutions. Neutralization of amine spills with weak acids must be done cautiously to avoid rapid heat generation[2][8].
Step-by-Step Spill Methodology:
-
Evacuation & Assessment: If the spill exceeds 100 mL (for solutions) or 50 g (for solids), evacuate the immediate area and allow the fume hood/HVAC to clear airborne particulates[8].
-
Containment: Surround the spilled material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust[8].
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container (e.g., a poly-bucket)[8].
-
Decontamination: Wash the affected surface with a dilute, weak acid solution (e.g., 5% citric acid) to gently neutralize residual amine, followed by a thorough water rinse and detergent wash.
-
Disposal of Spill Debris: Label the collected material as "Hazardous Spill Debris - Contains Amino Alcohol" and submit it for immediate environmental health and safety (EHS) pickup.
Figure 2: Step-by-step emergency spill response and decontamination workflow.
References
- CymitQuimica. "Safety Data Sheet: 5-AMINOTETRAHYDRO-2H-PYRAN-3-OL HCL". cymitquimica.com.
- ChemScene. "1932273-91-0 | (3R,5R)-5-aminotetrahydro-2H-pyran-3-ol". chemscene.com.
- U.S. Environmental Protection Agency (EPA).
- Pennsylvania Department of Environmental Protection. "Safety Data Sheet: Cyclohexylamine/Morpholine (Amine Compatibility)". dep.
- Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines". pfw.edu.
- U.S. Environmental Protection Agency (EPA).
- Pennsylvania Department of Environmental Protection. "Safety Data Sheet: Amino Alcohol Spills". dep.
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- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. chemscene.com [chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. archive.epa.gov [archive.epa.gov]
- 6. scribd.com [scribd.com]
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- 8. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
